5-Chloro-2-methylphenyl isocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-isocyanato-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMUTFNBAICJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377805 | |
| Record name | 5-Chloro-2-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40411-27-6 | |
| Record name | 5-Chloro-2-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-methylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-2-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methylphenyl isocyanate is an aromatic isocyanate compound of significant interest in organic synthesis and materials science. Its chemical structure, featuring a reactive isocyanate group (-NCO) along with a chlorinated and methylated phenyl ring, makes it a versatile building block for the synthesis of a variety of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, safety and handling information, key applications, and detailed experimental methodologies.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value |
| CAS Number | 40411-27-6 |
| Molecular Formula | C₈H₆ClNO |
| Molecular Weight | 167.59 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 115 °C at 5 mmHg |
| Density | 1.226 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.556 |
| Storage Temperature | 2-8°C |
| Solubility | Reacts with water and alcohol; soluble in many organic solvents. |
Safety and Hazard Information
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood. The table below outlines its key hazard classifications.
| Hazard Information | Classification and Precautionary Statements |
| Signal Word | Danger |
| Hazard Statements | H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P264, P280, P301+P312, P302+P352+P312, P305+P351+P338 |
| Personal Protective Equipment (PPE) | Eyeshields, faceshield, gloves, N95 dust mask, and appropriate respiratory protection are recommended. |
| Target Organs | Respiratory system |
Key Applications
The high reactivity of the isocyanate group makes this compound a valuable intermediate in the synthesis of a range of chemical structures.
Synthesis of Urea and Thiourea Derivatives
A primary application of this compound is in the synthesis of substituted ureas and thioureas through reaction with primary or secondary amines. These derivatives are of interest in medicinal chemistry and materials science. For instance, it is used in the synthesis of N-(5-chloro-2-methyphenyl)-N′-(1-methylethyl)-urea and N-(5-chloro-2-methyphenyl)-N′-(1-methylethyl)-thiourea.
Preparation of Chiral Stationary Phases
This compound is utilized in the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). Specifically, it can be reacted with cyclodextrins to create 5-chloro-2-methylphenylcarbamoylated cyclodextrin-based CSPs, which are effective for the enantioseparation of various chiral compounds.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its derivatives are provided below. These protocols are based on established chemical transformations.
Synthesis of the Precursor: 5-Chloro-2-methylaniline
The precursor amine can be synthesized via the reduction of 4-chloro-2-nitrotoluene. A common method involves reaction with a polysulfide in the presence of an ammonium salt.[1]
Materials:
-
4-chloro-2-nitrotoluene
-
Sodium polysulfide (or another polysulfide)
-
Ammonium chloride (or another ammonium salt)
-
Water
-
Organic solvent (e.g., toluene)
Procedure:
-
In a reaction vessel, dissolve the polysulfide in water with stirring.
-
Add the ammonium salt to the solution.
-
Heat the mixture to a temperature between 30-105 °C.
-
Slowly add 4-chloro-2-nitrotoluene dropwise to the heated mixture.
-
Allow the reaction to proceed until completion (monitoring by TLC or GC is recommended).
-
After the reaction is complete, cool the mixture and separate the organic phase.
-
Wash the organic phase with water until it is neutral.
-
Distill the organic phase under reduced pressure to isolate 5-chloro-2-methylaniline.
Synthesis of this compound
The synthesis of the title compound is typically achieved through the phosgenation of 5-chloro-2-methylaniline. Triphosgene is a safer alternative to phosgene gas.
Materials:
-
5-chloro-2-methylaniline
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous inert solvent (e.g., toluene, dichloromethane)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-2-methylaniline in the anhydrous solvent.
-
In a separate flask, prepare a solution of triphosgene in the same anhydrous solvent.
-
Cool the aniline solution in an ice bath.
-
Slowly add the triphosgene solution dropwise to the stirred aniline solution.
-
After the addition is complete, slowly add the non-nucleophilic base to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or IR spectroscopy (disappearance of the amine peak and appearance of the isocyanate peak at ~2250-2275 cm⁻¹).
-
Upon completion, the reaction mixture can be filtered to remove any precipitated salts.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.
Synthesis of N-(5-chloro-2-methylphenyl)-N′-(isopropyl)urea
This protocol describes the reaction of this compound with isopropylamine.
Materials:
-
This compound
-
Isopropylamine
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (optional, as a non-nucleophilic base)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
In a separate dropping funnel, prepare a solution of isopropylamine in anhydrous DCM.
-
Add the isopropylamine solution dropwise to the stirred isocyanate solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by TLC.
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude solid product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure N-(5-chloro-2-methylphenyl)-N′-(isopropyl)urea.[2]
General Procedure for the Preparation of 5-chloro-2-methylphenylcarbamoylated β-cyclodextrin
This outlines a general method for the surface modification of β-cyclodextrin.
Materials:
-
β-cyclodextrin
-
This compound
-
Anhydrous pyridine or another suitable solvent like DMF
-
Anhydrous conditions
Procedure:
-
Dry the β-cyclodextrin under vacuum at an elevated temperature to remove any residual water.
-
In a dry reaction flask under an inert atmosphere, dissolve the dried β-cyclodextrin in anhydrous pyridine.
-
Add this compound to the solution. The molar ratio of isocyanate to cyclodextrin can be varied to control the degree of substitution.
-
Heat the reaction mixture at a suitable temperature (e.g., 80 °C) and stir for an extended period (e.g., 24 hours).
-
After cooling to room temperature, precipitate the product by pouring the reaction mixture into a non-solvent like acetone or water.
-
Collect the solid product by filtration and wash it thoroughly with the non-solvent to remove unreacted starting materials and pyridine.
-
Dry the product under vacuum to obtain the 5-chloro-2-methylphenylcarbamoylated β-cyclodextrin.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and logical relationships described in this guide.
Caption: Synthesis pathway of this compound.
Caption: Applications in the synthesis of derivatives.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of 5-Chloro-2-methylphenyl isocyanate (CAS No: 40411-27-6). This aromatic isocyanate is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. Its utility stems from the reactive isocyanate group, which readily undergoes addition reactions with a variety of nucleophiles.
Core Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature. Its fundamental physicochemical properties are summarized in the table below, providing a critical resource for experimental design and process development.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClNO | |
| Molecular Weight | 167.59 g/mol | |
| CAS Number | 40411-27-6 | |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 115 °C at 5 mmHg | |
| Density | 1.226 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.556 | |
| Melting Point | No data available (liquid at room temperature) | |
| Solubility | Soluble in organic solvents. Decomposes in water. | [2] |
| Flash Point | > 108 °C (227 °F) | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Technique | Data |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits a strong, characteristic absorption band for the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Expected signals would include a singlet for the methyl protons (CH₃) and multiplets for the aromatic protons. Due to the electron-withdrawing nature of the isocyanate and chloro groups, the aromatic protons would likely appear in the downfield region (approx. 7.0-7.5 ppm). The methyl protons would be expected in the upfield region (approx. 2.2-2.5 ppm). ¹³C NMR: The carbon of the isocyanate group is expected to have a chemical shift in the range of 120-140 ppm. Aromatic carbons will appear between 120-150 ppm, and the methyl carbon will be in the upfield region (approx. 15-25 ppm). |
| Mass Spectrometry (MS) | The predicted monoisotopic mass is 167.0138 Da. The mass spectrum would show a characteristic isotopic pattern due to the presence of a chlorine atom.[3] |
Synthesis and Reactivity
The primary route for the synthesis of this compound involves the phosgenation of its corresponding aniline precursor, 5-chloro-2-methylaniline.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method for the synthesis of aryl isocyanates from anilines using triphosgene, which is a safer alternative to phosgene gas.
Materials:
-
5-chloro-2-methylaniline
-
Triphosgene (bis(trichloromethyl)carbonate)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Anhydrous inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve 5-chloro-2-methylaniline (1 equivalent) in anhydrous DCM.
-
To a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous DCM.
-
Slowly add the triphosgene solution to the stirred solution of 5-chloro-2-methylaniline at room temperature.
-
After the addition is complete, cool the reaction mixture to -35 °C using an appropriate cooling bath.
-
Slowly add triethylamine (3 equivalents) dropwise to the cooled reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (looking for the disappearance of the N-H stretch of the starting amine and the appearance of the N=C=O stretch of the isocyanate).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.[4]
References
An In-depth Technical Guide to 5-Chloro-2-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 5-Chloro-2-methylphenyl isocyanate, a key chemical intermediate. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.
Molecular Structure and Properties
This compound, with the CAS Number 40411-27-6, is an aromatic isocyanate featuring a chlorine atom and a methyl group on the phenyl ring.[1] The isocyanate functional group (-N=C=O) makes it a reactive compound, particularly useful in the synthesis of ureas, carbamates, and other derivatives.
Molecular Identifiers and Weight
The fundamental properties and identifiers of this compound are summarized in the table below.
| Identifier | Value |
| Molecular Formula | C₈H₆ClNO[2] |
| Molecular Weight | 167.59 g/mol [1] |
| Canonical SMILES | Cc1ccc(Cl)cc1N=C=O[1] |
| InChI Key | XEMUTFNBAICJEO-UHFFFAOYSA-N[1] |
| CAS Number | 40411-27-6[1] |
Physicochemical Properties
A summary of the key physicochemical properties is provided below, offering a snapshot of the compound's characteristics.
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 115 °C at 5 mmHg[1] |
| Density | 1.226 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.556[1] |
Synthesis Protocol
The synthesis of this compound is typically achieved through the phosgenation of its corresponding amine precursor, 5-chloro-2-methylaniline. For enhanced safety and ease of handling, triphosgene, a solid phosgene equivalent, is often employed. The following is a detailed experimental protocol adapted from a general method for the synthesis of isocyanates.
Synthesis of this compound from 5-chloro-2-methylaniline
This procedure outlines the conversion of 5-chloro-2-methylaniline to this compound using triphosgene in a biphasic solvent system.
Materials:
-
5-chloro-2-methylaniline
-
Triphosgene
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Ice bath
-
Three-necked round-bottomed flask
-
Mechanical stirrer
-
Separatory funnel
-
Rotary evaporator
-
Kugelrohr distillation apparatus
Procedure:
-
Reaction Setup: In a 250-mL three-necked round-bottomed flask equipped with a mechanical stirrer, add 5-chloro-2-methylaniline (1 equivalent).
-
Addition of Solvents: Add dichloromethane (approximately 4 mL per mmol of amine) and an equal volume of saturated aqueous sodium bicarbonate solution.
-
Cooling: Cool the biphasic mixture in an ice bath with vigorous stirring.
-
Addition of Triphosgene: Carefully add triphosgene (approximately 0.33 equivalents) to the stirring mixture in a single portion.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 15-20 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with three portions of dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude product by Kugelrohr distillation under high vacuum to obtain the pure this compound.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound is crucial. The following are the standard experimental protocols for its characterization using modern spectroscopic techniques. The Raman and infrared spectra of this compound have been previously reported.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Expected Signals: The spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns characteristic of the substitution pattern on the benzene ring.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals: The spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the isocyanate carbon.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Protocol:
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: Record the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
-
Expected Absorption Bands: A strong and characteristic absorption band for the isocyanate group (-N=C=O) is expected around 2250-2275 cm⁻¹. Other bands will correspond to the aromatic C-H and C=C stretching, and C-Cl stretching.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source.
-
Data Acquisition: Obtain the mass spectrum.
-
Expected Data: For ESI, the spectrum is predicted to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 168.02.[2] The EI spectrum would show the molecular ion peak and characteristic fragmentation patterns.
Visualizations
Molecular Structure
The following diagram illustrates the two-dimensional structure of this compound.
Caption: Molecular structure of this compound.
Synthetic Workflow
This diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Solubility and Stability Profile of 5-Chloro-2-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 5-Chloro-2-methylphenyl isocyanate (CAS No. 40411-27-6). Due to the limited availability of direct experimental data for this specific compound, this guide combines known properties with inferred data from structurally similar analogs, namely 4-chlorophenyl isocyanate and 2-methylphenyl isocyanate. All inferred data is clearly indicated. This guide is intended to support research, development, and handling of this compound by providing a thorough understanding of its physicochemical properties.
Chemical and Physical Properties
This compound is an aromatic isocyanate with the following properties:
| Property | Value | Reference |
| CAS Number | 40411-27-6 | [1] |
| Molecular Formula | C₈H₆ClNO | [2] |
| Molecular Weight | 167.59 g/mol | [2] |
| Boiling Point | 115 °C at 5 mmHg | [2] |
| Density | 1.226 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.556 | [2] |
Solubility Profile
Qualitative Solubility:
This compound is expected to be soluble in common aprotic organic solvents. Its reactivity with protic solvents, such as water and alcohols, precludes stable solutions in these media.
Inferred Quantitative Solubility Data:
The following table presents inferred solubility data based on the properties of 4-chlorophenyl isocyanate and 2-methylphenyl isocyanate. These values should be considered as estimates and should be confirmed experimentally.
| Solvent | Predicted Solubility Category | Inferred Solubility (g/L) at 25°C | Basis for Inference |
| Toluene | Very Soluble | > 100 | Aryl isocyanates generally show high solubility in aromatic hydrocarbons. |
| Dichloromethane | Very Soluble | > 100 | Chlorinated solvents are good solvents for a wide range of organic compounds, including isocyanates.[4] |
| Acetone | Soluble | 50 - 100 | Polar aprotic solvent, expected to be a good solvent.[4] |
| Diethyl Ether | Soluble | 50 - 100 | Common solvent for organic reactions involving isocyanates. |
| Tetrahydrofuran (THF) | Very Soluble | > 100 | Aprotic ether, generally a good solvent for isocyanates. |
| n-Hexane | Sparingly Soluble | < 10 | Non-polar solvent, expected to have lower solvating power for the polar isocyanate group. |
| Water | Insoluble (Reacts) | Not Applicable | Isocyanates readily react with water.[5] |
| Ethanol | Insoluble (Reacts) | Not Applicable | Isocyanates react with alcohols to form urethanes. |
Stability Profile
The stability of this compound is primarily dictated by its reactive isocyanate functional group. It is susceptible to degradation by hydrolysis, thermal stress, and reaction with nucleophiles.
Isocyanates are highly reactive towards water, undergoing hydrolysis to form an unstable carbamic acid intermediate, which then decomposes to the corresponding amine (5-chloro-2-methylaniline) and carbon dioxide.[5] The formed amine can further react with unreacted isocyanate to form a disubstituted urea. This reactivity makes this compound inherently unstable in the presence of moisture.
Kinetic studies on the hydrolysis of 4-chlorophenyl isocyanate in diethyl ether solution have shown that the reaction proceeds in two consecutive first-order steps, with the formation of the carbamic acid followed by its decomposition.[4] The hydrolysis is catalyzed by water itself, with evidence suggesting the involvement of water trimers in the transition state. While specific rate constants for this compound are not available, a similar mechanism and high reactivity with water are expected.
Aromatic isocyanates are generally stable at ambient temperatures but will decompose at elevated temperatures. The thermal stability can be assessed using Thermogravimetric Analysis (TGA). For polyurethane elastomers derived from aromatic isocyanates, the onset of thermal degradation is typically observed in the range of 250-300°C. The decomposition of the isocyanate component in such polymers often occurs at higher temperatures, between 430°C and 540°C.
For this compound, significant thermal decomposition is expected to begin above its boiling point, likely in the range of 200-300°C under an inert atmosphere. The presence of impurities or catalysts can lower the decomposition temperature.
The electrophilic carbon atom of the isocyanate group is susceptible to attack by various nucleophiles. Besides water, this compound will react exothermically with alcohols to form urethanes, with amines to form ureas, and with thiols to form thiocarbamates. These reactions are often rapid and can be catalyzed by acids, bases, or organometallic compounds.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.
This method determines the equilibrium solubility of a compound in a given solvent at a constant temperature.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific anhydrous solvent.
-
Equilibration: Seal the vials to prevent solvent evaporation and moisture ingress. Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).
-
Quantification:
-
Gravimetric Method: Accurately weigh a tared vial and add the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of the solute. Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved isocyanate.
-
Chromatographic Method (HPLC-UV): Dilute the filtered saturated solution with a suitable anhydrous solvent to a concentration within the calibrated range of the HPLC method (see section 4.3). Analyze the diluted sample and determine the concentration based on a pre-established calibration curve.
-
-
Calculation: Calculate the solubility in g/L or other appropriate units based on the mass of the solute and the volume of the solvent.
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable anhydrous aprotic solvent (e.g., acetonitrile or toluene) at a known concentration.
-
Stress Conditions: Expose the solutions to various stress conditions in parallel with a control sample stored under normal conditions (e.g., 2-8°C, protected from light and moisture).
-
Hydrolytic: Add a controlled amount of water to the solution. Samples can be prepared at different pH values (acidic, neutral, basic) if a co-solvent system is used, though the high reactivity with water will likely be the dominant factor.
-
Thermal: Store the solution at elevated temperatures (e.g., 40°C, 60°C, and 80°C) in sealed vials.
-
Photolytic: Expose the solution to a controlled source of UV and visible light in a photostability chamber.
-
-
Time Points: Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples immediately using a stability-indicating HPLC-UV method (see section 4.3) to determine the remaining concentration of the parent compound and to detect the formation of degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each stress condition to determine the degradation rate.
A reversed-phase HPLC method with UV detection is suitable for monitoring the stability of this compound and separating it from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and a column oven.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing a small amount of a buffering agent like formic acid or ammonium acetate if necessary to improve peak shape. A typical gradient could be:
-
Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, or a wavelength of maximum absorbance for this compound.
-
Sample Preparation: Dilute samples from solubility or stability studies in the mobile phase or a compatible anhydrous solvent.
-
Validation: The method should be validated for specificity by demonstrating that degradation products do not co-elute with the parent compound. This is achieved by analyzing the samples from the forced degradation study.
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
Methodology:
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or air (oxidative), with a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A linear heating rate, typically 10 °C/min or 20 °C/min.
-
Temperature Range: From ambient temperature to a temperature where complete decomposition is observed (e.g., 25 °C to 600 °C).
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition and the temperatures at which specific percentages of weight loss occur (e.g., 5%, 10%, 50%) are key indicators of thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system, and is a potential sensitizer.[2] Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Conclusion
While direct experimental data for this compound is limited, its solubility and stability profile can be reasonably inferred from its chemical structure and the known properties of analogous compounds. It is expected to be soluble in common organic solvents but is highly unstable in the presence of water and other nucleophiles. Its thermal stability is moderate, with decomposition likely occurring at elevated temperatures. The experimental protocols provided in this guide offer a framework for the precise determination of its solubility and stability, which is crucial for its safe and effective use in research and development.
References
- 1. 5-氯-2-甲基苯基异氰酸酯 CAS#: 40411-27-6 [m.chemicalbook.com]
- 2. Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinetics and mechanism of the spontaneous hydrolysis of 4-chlorophenyl isocyanate in diethyl ether solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. The kinetics and mechanism of the spontaneous hydrolysis of 4-chlorophenyl isocyanate in diethyl ether solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Reactivity of the Isocyanate Functional Group in 5-Chloro-2-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the isocyanate functional group in 5-Chloro-2-methylphenyl isocyanate. The document details the electronic and steric influences on the isocyanate's reactivity, its reactions with common nucleophiles, and provides illustrative experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.
Introduction to the Reactivity of Aryl Isocyanates
The isocyanate functional group (-N=C=O) is a highly reactive moiety characterized by an electrophilic carbon atom, making it susceptible to nucleophilic attack. In aryl isocyanates, the reactivity of this group is modulated by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the isocyanate carbon, leading to enhanced reactivity, while electron-donating groups have the opposite effect.
This compound possesses both an electron-withdrawing chloro group and an electron-donating methyl group. The overall reactivity of the isocyanate is a result of the combined inductive and resonance effects of these substituents.
Electronic and Steric Effects on the Reactivity of this compound
The reactivity of the isocyanate group in this compound is influenced by the electronic effects of the chloro and methyl substituents, as well as the steric hindrance imposed by the ortho-methyl group.
Electronic Effects:
-
Chloro Group (at C5): The chloro group is moderately deactivating due to its electron-withdrawing inductive effect (-I) and weakly deactivating through its electron-donating resonance effect (+R). In the meta position relative to the isocyanate group, its inductive effect is more pronounced, leading to an increase in the electrophilicity of the isocyanate carbon.
-
Methyl Group (at C2): The methyl group is an activating group, exhibiting an electron-donating inductive effect (+I) and a hyperconjugative effect. Being in the ortho position, its electron-donating nature can slightly decrease the reactivity of the isocyanate group compared to an unsubstituted phenyl isocyanate.
The overall electronic effect is a balance of these opposing influences. The Hammett equation can be used to quantify the effect of these substituents on the reaction rate. The Hammett substituent constant (σ) provides a measure of the electronic effect of a substituent in a particular position.
Steric Effects:
The ortho-methyl group can sterically hinder the approach of nucleophiles to the isocyanate carbon. This steric hindrance can lead to a decrease in the reaction rate, particularly with bulky nucleophiles.
Reactions with Nucleophiles
This compound readily reacts with a variety of nucleophiles to form stable adducts. The general order of reactivity for common nucleophiles with isocyanates is:
Primary aliphatic amines > Primary aromatic amines > Alcohols > Water > Phenols > Thiols
Reaction with Amines to Form Ureas
The reaction of this compound with primary or secondary amines is typically rapid and exothermic, yielding N,N'-disubstituted ureas. This reaction is often carried out at room temperature or below and does not usually require a catalyst.
General Reaction: Cl(CH₃)C₆H₃-N=C=O + R-NH₂ → Cl(CH₃)C₆H₃-NH-C(=O)-NH-R
Reaction with Alcohols to Form Carbamates (Urethanes)
The reaction with alcohols is generally slower than with amines and often requires heating and/or a catalyst to proceed at a reasonable rate. Common catalysts include tertiary amines (e.g., triethylamine, DABCO) and organometallic compounds (e.g., dibutyltin dilaurate).
General Reaction: Cl(CH₃)C₆H₃-N=C=O + R-OH → Cl(CH₃)C₆H₃-NH-C(=O)-O-R
Reaction with Water to Form an Unstable Carbamic Acid and Subsequent Products
Isocyanates react with water to form an unstable carbamic acid, which readily decarboxylates to yield an amine and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to produce a symmetrically disubstituted urea.
Reaction Pathway:
-
Cl(CH₃)C₆H₃-N=C=O + H₂O → [Cl(CH₃)C₆H₃-NH-COOH] (Unstable Carbamic Acid)
-
[Cl(CH₃)C₆H₃-NH-COOH] → Cl(CH₃)C₆H₃-NH₂ + CO₂
-
Cl(CH₃)C₆H₃-N=C=O + Cl(CH₃)C₆H₃-NH₂ → (Cl(CH₃)C₆H₃-NH)₂C=O
Quantitative Reactivity Data
Table 1: Kinetic Data for the Reaction of p-Chlorophenyl Isocyanate with Alcohols in Diethyl Ether at 25°C [1][2]
| Alcohol | Dimerisation Constant K₂ (dm³ mol⁻¹) | Rate Constant k₂ (dm⁶ mol⁻² s⁻¹) (via dimer) |
| Methanol | 0.49 | ~0.5 (relative to EtOH) |
| Ethanol | 0.71 | 1.0 (relative) |
| Isopropanol | 0.50 | ~0.5 (relative to EtOH) |
| n-Butanol | 0.72 | ~0.5 (relative to EtOH) |
Note: The reaction kinetics are complex, with evidence for reaction pathways involving alcohol dimers and higher-order polymers. The rate equation is given by: -d[isocyanate]/dt = {k₂[M]² + kₙ[M]ⁿ}[isocyanate], where [M] is the alcohol monomer concentration.[1][2]
Table 2: Atmospheric Half-life of Dichlorophenyl Isocyanates [3]
| Compound | Atmospheric Half-life (days) |
| 3,4-Dichlorophenyl isocyanate | ~24 |
Note: This data relates to the atmospheric degradation by reaction with hydroxyl radicals and provides a general indication of the compound's stability.
Experimental Protocols
The following are general, illustrative protocols for the synthesis of urea and carbamate derivatives from this compound. These should be adapted and optimized for specific substrates and scales.
Synthesis of N-(5-Chloro-2-methylphenyl)-N'-(alkyl/aryl)urea
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the cooled amine solution with stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Synthesis of Alkyl/Aryl N-(5-Chloro-2-methylphenyl)carbamate
Materials:
-
This compound
-
Alcohol (e.g., ethanol, phenol)
-
Anhydrous solvent (e.g., toluene, THF)
-
Catalyst (e.g., triethylamine or dibutyltin dilaurate, ~0.1-1 mol%)
Procedure:
-
To a solution of the alcohol (1.0-1.2 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the catalyst.
-
Heat the solution to 50-80 °C.
-
Slowly add this compound (1.0 eq) to the heated solution.
-
Maintain the reaction at the elevated temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental reaction mechanism of nucleophilic addition to an isocyanate and a general experimental workflow for product synthesis and purification.
Caption: Nucleophilic addition to the isocyanate functional group.
Caption: General experimental workflow for isocyanate reactions.
Safety Information
This compound is a hazardous chemical. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation and sensitization. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The reactivity of the isocyanate group in this compound is governed by a combination of electronic and steric factors. It readily undergoes nucleophilic addition reactions with amines, alcohols, and water to form ureas, carbamates, and carbamic acids (which subsequently decompose), respectively. While specific kinetic data for this compound is limited, its reactivity can be predicted based on the principles of physical organic chemistry and data from analogous compounds. The provided experimental protocols offer a starting point for the synthesis of a variety of derivatives for applications in drug development and materials science. Careful adherence to safety protocols is essential when working with this reactive and hazardous compound.
References
- 1. The kinetics and mechanism of the spontaneous alcoholysis of p-chlorophenyl isocyanate in diethyl ether. The association of alcohols in diethyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. The kinetics and mechanism of the spontaneous alcoholysis of p-chlorophenyl isocyanate in diethyl ether. The association of alcohols in diethyl ether | Semantic Scholar [semanticscholar.org]
- 3. 3,4-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 7607 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Hazards and Safety Precautions for 5-Chloro-2-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential hazards associated with 5-Chloro-2-methylphenyl isocyanate (CAS No. 40411-27-6) and outlines essential safety precautions for its handling and use in a laboratory setting. The information is intended to support risk assessments and the implementation of safe work practices for professionals in research and drug development.
Chemical and Physical Properties
This compound is a reactive organic compound. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 40411-27-6 |
| Linear Formula | ClC₆H₃(CH₃)NCO |
| Molecular Weight | 167.59 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | 115 °C at 5 mmHg |
| Density | 1.226 g/mL at 25 °C |
| Refractive Index | n20/D 1.556 |
| Storage Temperature | 2-8°C |
Known and Potential Hazards
Isocyanates as a chemical class are known for their high reactivity and potential to cause adverse health effects.[1] this compound is classified as acutely toxic and a sensitizer. The primary hazards are associated with inhalation, skin contact, and eye contact.
Health Hazards
Exposure to this compound can lead to a range of health effects, from mild irritation to severe sensitization and respiratory distress. The target organ for this compound is the respiratory system.
Table 2: Summary of Health Hazards
| Hazard | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | Causes skin irritation, which can manifest as redness, itching, and in severe cases, blistering.[1] |
| Eye Irritation | Causes serious eye irritation, leading to redness, watering, and discomfort.[1] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. Once sensitized, even minimal exposure can trigger severe asthma attacks.[1] |
| Skin Sensitization | May cause an allergic skin reaction. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
Long-Term Health Effects of Isocyanate Exposure
Chronic exposure to isocyanates can lead to persistent and severe health issues. These include:
-
Occupational Asthma: A significant concern with isocyanates is the development of occupational asthma.[1]
-
Decreased Lung Function: Long-term exposure can result in a decline in lung function.
-
Hypersensitivity Pneumonitis: In rare cases, a lung reaction called hypersensitivity pneumonitis can occur.
Safety Precautions and Handling
Due to the significant hazards associated with this compound, strict safety protocols must be followed.
Engineering Controls
-
Ventilation: All work with this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Local exhaust ventilation is crucial to minimize airborne concentrations.
-
Enclosure: When possible, processes involving this isocyanate should be enclosed to prevent the release of vapors into the work environment.
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when handling this compound.
Table 3: Recommended Personal Protective Equipment
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemically resistant gloves (e.g., butyl rubber, nitrile rubber). Gloves should be inspected before each use and replaced immediately if signs of degradation appear. |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls are recommended. |
| Respiratory Protection | For work outside of a fume hood or in case of inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is required. A full-face respirator provides both respiratory and eye protection. |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Handle in accordance with good industrial hygiene and safety practices.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, amines, and alcohols. The recommended storage temperature is 2-8°C. Keep containers tightly closed.
Emergency Procedures
First Aid Measures
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Leak Procedures
-
Small Spills: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Place the absorbed material in a sealed container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Absorb the spill as described for small spills.
Experimental Protocols for Hazard Assessment
Standardized testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), provide a framework for assessing the hazards of chemicals. The following are summaries of relevant protocols.
Skin Irritation/Corrosion Testing (Adapted from OECD Guideline 439)
This in vitro test method uses reconstructed human epidermis (RhE) models to assess the potential of a chemical to cause skin irritation.[2]
Methodology:
-
Tissue Preparation: Reconstituted human skin tissues are cultured to form a multi-layered epidermis.
-
Chemical Application: A small amount of this compound is applied topically to the surface of the RhE tissue.
-
Incubation: The treated tissues are incubated for a defined period.
-
Viability Assessment: After incubation, the viability of the tissue is determined using a colorimetric assay (e.g., MTT assay).
-
Classification: The chemical is classified as an irritant or non-irritant based on the reduction in tissue viability compared to a negative control. A viability of ≤ 50% typically indicates an irritant.[2]
Eye Irritation/Serious Eye Damage Testing (Adapted from OECD Guideline 492)
This in vitro method utilizes reconstructed human cornea-like epithelium (RhCE) models to evaluate the potential for eye irritation.
Methodology:
-
Tissue Preparation: Reconstructed human corneal epithelial tissues are prepared.
-
Chemical Application: The test chemical is applied to the surface of the RhCE tissue.
-
Incubation: Tissues are incubated for a specified time.
-
Viability and Tissue Damage Assessment: Cell viability is measured, often in conjunction with an assessment of tissue morphology and barrier function.
-
Classification: The substance is classified based on the extent of cell damage and the reduction in tissue viability.
Respiratory Sensitization Testing
Currently, there are no validated in vivo or in vitro OECD test guidelines specifically for respiratory sensitization. However, a weight-of-the-evidence approach is often used, considering data from skin sensitization tests (as there can be a correlation), structure-activity relationships, and any available human data. The murine local lymph node assay (LLNA) for skin sensitization (OECD TG 429) can provide supporting evidence.
Visualized Workflows and Pathways
General Handling Workflow
The following diagram illustrates a safe handling workflow for this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Predicted Signaling Pathway for Isocyanate-Induced Asthma
While the specific signaling pathway for this compound is not fully elucidated, a general mechanism for isocyanate-induced asthma has been proposed.[3]
Caption: Predicted mechanism of isocyanate-induced asthma.[3]
This guide is intended to provide a thorough understanding of the hazards and necessary safety precautions when working with this compound. It is imperative that all users of this chemical are properly trained and adhere to all institutional and regulatory safety guidelines.
References
A Technical Guide to 5-Chloro-2-methylphenyl Isocyanate: Commercial Availability, Purity, and Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-2-methylphenyl isocyanate, a key reagent in synthetic chemistry. This document details its commercial availability, typical purity levels, and in-depth analytical methodologies for quality assessment. The information presented herein is intended to assist researchers and professionals in sourcing and utilizing this compound with confidence in their experimental workflows.
Commercial Suppliers and Purity
This compound is readily available from several commercial chemical suppliers. The typical purity offered is ≥98%, which is suitable for most research and development applications. Below is a summary of prominent suppliers and their stated product specifications.
| Supplier | Product Number | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | 40411-27-6 | 98% | 40411-27-6 | C₈H₆ClNO | 167.59 |
| Oakwood Chemical | 024248 | 98% | 40411-27-6 | C₈H₆ClNO | 167.60 |
| BLDpharm | BD00814554 | 98% | 40411-27-6 | C₈H₆ClNO | 167.59 |
| Thermo Fisher Scientific (Alfa Aesar) | L11567 | 98% | 40411-27-6 | C₈H₆ClNO | 167.59 |
Impurity Profile
While specific certificates of analysis for every batch are unique, a general understanding of potential impurities is crucial for experimental design. The primary impurities in commercially available this compound are likely to originate from the starting materials and the synthetic process. The most common synthetic route involves the phosgenation of 5-chloro-2-methylaniline.
Potential Impurities Include:
-
Starting Material: Unreacted 5-chloro-2-methylaniline.
-
Phosgene-Related Byproducts: Carbamoyl chlorides and ureas formed from the reaction of the isocyanate with any residual moisture or unreacted amine.
-
Solvent Residues: Residual solvents used during the synthesis and purification process.
-
Isomeric Impurities: Small amounts of other chloro-methylphenyl isocyanate isomers may be present depending on the purity of the starting aniline.
A visual representation of the quality control workflow for assessing the purity of this compound is provided below.
Caption: Quality Control Workflow for this compound.
Experimental Protocols
Synthesis of this compound from 5-Chloro-2-methylaniline
This protocol is a general method adapted from established procedures for the synthesis of isocyanates from anilines using triphosgene.[1]
Materials:
-
5-Chloro-2-methylaniline
-
Triphosgene
-
Toluene (anhydrous)
-
Triethylamine (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is charged with 5-chloro-2-methylaniline (1 equivalent) and anhydrous toluene.
-
Addition of Triphosgene: A solution of triphosgene (0.35 equivalents) in anhydrous toluene is added dropwise to the stirred solution of the aniline at room temperature under an inert atmosphere.
-
Reaction: The reaction mixture is then heated to reflux (approximately 110 °C) and maintained at this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a clear to slightly yellow liquid.
The following diagram illustrates the synthetic pathway.
Caption: Synthetic Pathway to this compound.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying potential impurities.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS, DB-5, or equivalent)
GC Conditions (Example):
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MSD Transfer Line | 280 °C |
MS Conditions (Example):
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 amu |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 10-100 µg/mL).
Data Analysis:
-
The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
-
The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of this compound.
-
Tentative identification of impurities can be achieved by library searching of their mass spectra.
Purity Determination by High-Performance Liquid Chromatography (HPLC) with Derivatization
Isocyanates are highly reactive and require derivatization prior to HPLC analysis. A common derivatizing agent is 1-(2-methoxyphenyl)piperazine (MOPP), which reacts with the isocyanate group to form a stable urea derivative that can be readily detected by UV.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1-(2-methoxyphenyl)piperazine (MOPP) derivatizing solution (e.g., in toluene or acetonitrile)
Derivatization Procedure:
-
Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of a suitable solvent (e.g., toluene).
-
Add an excess of the MOPP derivatizing solution to an aliquot of the sample solution.
-
Allow the reaction to proceed for a specified time (e.g., 15-30 minutes) at room temperature to ensure complete derivatization.
-
Dilute the derivatized sample with the mobile phase to an appropriate concentration for HPLC analysis.
HPLC Conditions (Example):
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Analysis:
-
The purity is calculated based on the peak area of the derivatized this compound relative to the total area of all peaks in the chromatogram.
-
A standard of the derivatized isocyanate can be prepared to create a calibration curve for quantitative analysis.
This guide provides a foundational understanding for the procurement and quality assessment of this compound. For critical applications, it is always recommended to perform in-house quality control to verify the purity and identity of the material.
References
Literature review on 5-Chloro-2-methylphenyl isocyanate
An In-depth Technical Guide to 5-Chloro-2-methylphenyl isocyanate
Introduction
This compound (CAS No: 40411-27-6) is an aromatic isocyanate, a class of organic compounds characterized by the functional group –N=C=O.[1] This functional group is highly reactive, making the compound a versatile intermediate in organic synthesis. Its structure, featuring a chlorinated and methylated phenyl ring, allows for the introduction of this specific moiety into larger molecules. This technical guide provides a comprehensive review of its properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. These properties are summarized in the table below. The compound is a liquid at room temperature and is sensitive to moisture.[1][2]
| Property | Value | Reference |
| CAS Number | 40411-27-6 | [1][3] |
| Molecular Formula | C₈H₆ClNO | [1][3] |
| Molecular Weight | 167.59 g/mol | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 115 °C at 5 mmHg | [1][2] |
| Density | 1.226 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.556 | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
| SMILES String | Cc1ccc(Cl)cc1N=C=O | [1] |
| InChI Key | XEMUTFNBAICJEO-UHFFFAOYSA-N | [1] |
Synthesis
The primary industrial method for synthesizing isocyanates involves the phosgenation of the corresponding primary amine. However, due to the high toxicity of phosgene gas, alternative reagents like triphosgene (bis(trichloromethyl) carbonate) are often used in laboratory settings. Triphosgene serves as a safer, solid source of phosgene.
Experimental Protocol: Synthesis from 5-Chloro-2-methylaniline
This protocol describes a general procedure for the synthesis of aryl isocyanates using triphosgene, adapted for this compound.
Materials:
-
5-Chloro-2-methylaniline
-
Triphosgene
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line is charged with a solution of triphosgene (0.4 equivalents) in anhydrous DCM under an argon atmosphere.
-
A solution of 5-Chloro-2-methylaniline (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred triphosgene solution at 0 °C (ice bath).
-
After the initial addition, the reaction mixture is allowed to warm to room temperature and then gently refluxed. The reaction progress is monitored by TLC or IR spectroscopy (disappearance of the N-H stretch of the amine and appearance of the -N=C=O stretch).
-
Once the formation of the intermediate carbamoyl chloride is complete, the mixture is cooled to 0 °C.
-
A solution of triethylamine (1.1 equivalents) in anhydrous DCM is added dropwise to the reaction mixture. This step facilitates the elimination of HCl to form the isocyanate.[4]
-
The mixture is stirred at room temperature for several hours until the reaction is complete.
-
The resulting mixture containing triethylamine hydrochloride salt is filtered under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude this compound is purified by vacuum distillation to yield the final product.[4]
Synthesis workflow for this compound.
Reactivity and Applications
The electrophilic carbon atom in the isocyanate group is highly susceptible to attack by nucleophiles. This reactivity is the basis for its wide application as a synthetic intermediate.[5] Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the phenyl ring.[5]
Key applications include:
-
Synthesis of Ureas and Thioureas: Reacts readily with primary and secondary amines to form substituted ureas, which are common scaffolds in pharmaceuticals and agrochemicals.
-
Synthesis of Carbamates (Urethanes): Reacts with alcohols to form carbamates. This is the fundamental reaction in polyurethane chemistry.
-
Chiral Stationary Phases: Used in the synthesis of chiral stationary phases for HPLC, enabling the separation of enantiomers.[1]
Experimental Protocol: Synthesis of 1-(5-chloro-2-methylphenyl)-3-phenylurea
This protocol provides a representative example of the reaction between this compound and an amine.
Materials:
-
This compound
-
Aniline
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) in anhydrous THF.
-
To this stirred solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at room temperature.
-
An exothermic reaction typically occurs, and a precipitate may form immediately.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or by IR spectroscopy for the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Upon completion, the precipitate is collected by filtration.
-
Wash the collected solid with cold THF or diethyl ether to remove any unreacted starting materials.
-
Dry the solid under vacuum to yield the pure 1-(5-chloro-2-methylphenyl)-3-phenylurea product.
Role as a versatile synthetic intermediate.
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra are best obtained from the supplier, typical expected values are summarized below.
| Spectroscopy | Expected Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃) | δ ≈ 7.0-7.3 ppm (m, 3H, Ar-H), δ ≈ 2.3 ppm (s, 3H, Ar-CH₃). |
| ¹³C NMR (CDCl₃) | δ ≈ 130-140 ppm (Ar-C), δ ≈ 125-130 ppm (Ar-CH), δ ≈ 124 ppm (C-NCO), δ ≈ 17 ppm (Ar-CH₃). |
| IR (neat) | ν ≈ 2270-2250 cm⁻¹ (strong, sharp, asymmetric N=C=O stretch), ν ≈ 3000-2850 cm⁻¹ (C-H stretch), ν ≈ 1600, 1500 cm⁻¹ (C=C aromatic stretch). |
Safety and Handling
Isocyanates are toxic and require careful handling. This compound is classified as an acute toxin and a respiratory and skin sensitizer.[1][6] Inhalation can cause asthma-like symptoms, and prolonged exposure may lead to lung damage.[6] Contact with skin and eyes causes severe irritation.[7]
| Aspect | Precautionary Measures |
| Hazard Classification | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Respiratory Sensitizer, Skin Sensitizer.[1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles with side shields or face shield, lab coat. Use a respirator with an appropriate filter (e.g., type ABEK EN14387) if ventilation is inadequate.[1][7][8] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.[6][7] Keep away from moisture, as it reacts with water to release CO₂ gas, which can cause pressure buildup in sealed containers.[9] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Recommended storage is at 2-8°C under an inert atmosphere.[1] |
| First Aid | Skin: Wash off immediately with plenty of soap and water.[7] Eyes: Rinse cautiously with water for several minutes.[7] Inhalation: Remove person to fresh air.[7] General: Seek immediate medical attention in case of significant exposure.[7] |
This compound is a valuable chemical intermediate due to the high reactivity of its isocyanate group. Its primary utility lies in the synthesis of substituted ureas, carbamates, and other derivatives that are important in the development of pharmaceuticals, agrochemicals, and materials science. However, its significant toxicity and sensitization potential necessitate strict adherence to safety protocols during handling and storage. A thorough understanding of its chemical properties, reactivity, and hazards is crucial for its safe and effective use in research and development.
References
- 1. 5-氯-2-甲基苯基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-氯-2-甲基苯基异氰酸酯 | 40411-27-6 [m.chemicalbook.com]
- 3. This compound [oakwoodchemical.com]
- 4. rsc.org [rsc.org]
- 5. poliuretanos.net [poliuretanos.net]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. 3-CHLORO-4-METHYLPHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ureas from 5-Chloro-2-methylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea derivatives are a significant class of compounds in medicinal chemistry and drug discovery, known for their diverse biological activities. The synthesis of unsymmetrical ureas through the reaction of an isocyanate with an amine is a fundamental and widely utilized transformation. This document provides a detailed protocol for the synthesis of substituted ureas using 5-Chloro-2-methylphenyl isocyanate as a key reagent. The presented methodologies are designed to be robust and applicable to a variety of primary and secondary amines, facilitating the generation of diverse compound libraries for screening and lead optimization.
The core reaction involves the nucleophilic addition of an amine to the electrophilic carbonyl carbon of the isocyanate, forming a stable urea linkage. This reaction is typically high-yielding and proceeds under mild conditions.
Data Presentation
The following table summarizes representative examples of ureas synthesized from this compound, highlighting the reaction conditions and outcomes.
| Amine Reactant | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Substituted Pyridyl Amide | 1-(5-chloro-2-methylphenyl)-3-(substituted pyridyl)urea | Acetone | Room Temperature | 3-4 | Not specified |
| Primary/Secondary Amine | 1-(5-chloro-2-methylphenyl)-3-(substituted)urea | Dichloromethane | 0 - Room Temperature | 2-3 | Not specified |
Note: Specific yield data for reactions involving this compound were not available in the cited literature. The provided conditions are based on general protocols for analogous reactions.
Experimental Protocols
This section details the experimental procedures for the synthesis of ureas from this compound.
Protocol 1: General Procedure for the Synthesis of Diaryl Ureas
This protocol is adapted from the synthesis of sorafenib analogues and is suitable for the reaction of this compound with various aryl amines.[1]
Materials:
-
This compound
-
Substituted aryl amine (e.g., a pyridyl amide derivative)[1]
-
Acetone (anhydrous)
-
Stir plate and stir bar
-
Round-bottom flask
-
Apparatus for filtration (e.g., Büchner funnel and flask)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the substituted aryl amine (1.0 eq) in anhydrous acetone.
-
To this stirred solution, add a solution of this compound (1.0 eq) in anhydrous acetone dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Upon completion of the reaction, the product often precipitates out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold acetone to remove any unreacted starting materials.[1]
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).
Protocol 2: One-Pot Synthesis of Aryl Ureas
This protocol is a general method for the one-pot synthesis of aryl ureas and can be adapted for this compound.[2]
Materials:
-
5-Chloro-2-methylphenyl amine (as a precursor to the isocyanate if not starting directly from the isocyanate)
-
Chlorosulfonyl isocyanate (if generating the isocyanate in situ)
-
Primary or secondary amine
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric acid (4M in 1,4-dioxane)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (10%)
-
Stir plate and stir bar
-
Round-bottom flask under a nitrogen atmosphere
-
Ice bath
Procedure (starting from an amine precursor):
-
Under a nitrogen atmosphere, suspend the primary or secondary amine (1.0 eq) in dry dichloromethane (CH₂Cl₂) in a round-bottom flask and cool to 0°C in an ice bath.
-
Slowly add chlorosulfonyl isocyanate (1.3 eq) dropwise to the stirred suspension.[2]
-
Allow the reaction mixture to stir at room temperature for 45 minutes.
-
Remove the solvent completely under reduced pressure.
-
To the residue, add a solution of 4M HCl in 1,4-dioxane and water (3:1 v/v) at 10°C.[2]
-
Stir the mixture for 2 hours at room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
To the resulting solid, add a 10% sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
-
Characterize the final product using appropriate analytical techniques.
Visualizations
Experimental Workflow: Synthesis of Ureas
The following diagram illustrates the general workflow for the synthesis of ureas from this compound and an amine.
Caption: General workflow for urea synthesis.
Signaling Pathway Involvement of Urea-Based Kinase Inhibitors
Many aryl urea-containing compounds, such as the drug Sorafenib, are potent inhibitors of multiple protein kinases involved in cancer cell signaling.[1] These pathways are critical for cell proliferation, angiogenesis, and survival. While specific pathways for ureas derived from this compound are not explicitly detailed in the searched literature, they are often designed to target similar kinase pathways. The diagram below illustrates a simplified representation of the Raf/MEK/ERK signaling pathway, a common target for such inhibitors.
Caption: Simplified Raf/MEK/ERK signaling pathway.
References
Application of 5-Chloro-2-methylphenyl Isocyanate in the Synthesis of Pharmaceutical Intermediates
Introduction
5-Chloro-2-methylphenyl isocyanate is a reactive organic compound that serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its isocyanate functional group (-N=C=O) readily reacts with nucleophiles such as amines, alcohols, and water, making it a versatile reagent for creating urea, carbamate, and other essential linkages found in many biologically active molecules. A primary application of this chemical is in the formation of substituted urea derivatives, a structural motif present in numerous kinase inhibitors used in oncology. These compounds often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Key Applications in Pharmaceutical Intermediate Synthesis
The principal application of this compound in pharmaceutical synthesis is the preparation of N,N'-disubstituted ureas. This is typically achieved through the reaction of the isocyanate with a primary or secondary amine. The resulting diaryl urea scaffold is a common feature in a class of targeted cancer therapies known as kinase inhibitors.
Synthesis of Diaryl Urea Derivatives as Potential Kinase Inhibitors:
Diaryl urea-containing compounds have been extensively investigated as inhibitors of various protein kinases that are critical for tumor growth and progression. While specific examples detailing the use of this compound are not as prevalent in publicly available literature as its close analogue, 4-chloro-3-(trifluoromethyl)phenyl isocyanate (a key component of Sorafenib), the synthetic principles are directly transferable. The general reaction involves the nucleophilic addition of an aromatic amine to the electrophilic carbonyl carbon of this compound.
For instance, the reaction with a substituted aminophenol derivative would yield a hydroxy-functionalized diaryl urea. This hydroxyl group can serve as a handle for further functionalization or as a key pharmacophoric feature for binding to the target kinase.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of diaryl urea derivatives using this compound. These protocols are based on established methods for similar isocyanates and can be adapted for specific target molecules.
Protocol 1: General Synthesis of 1-(5-Chloro-2-methylphenyl)-3-arylurea Derivatives
This protocol describes a general method for the synthesis of a diaryl urea by reacting this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-aminophenol, 4-aminopyridine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 equivalent) in the chosen anhydrous solvent.
-
To this stirred solution, add this compound (1.0 - 1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for a period of 2 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized diaryl urea can be confirmed by standard analytical techniques such as:
-
Melting Point (m.p.)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Infrared (IR) Spectroscopy
-
Mass Spectrometry (MS)
Quantitative Data
The following table summarizes representative data for a diaryl urea synthesized from an isocyanate and an aniline, illustrating the type of information that would be generated in a typical synthesis.
| Product Name | Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1-(5-Chloro-2-methylphenyl)-3-(4-hydroxyphenyl)urea | This compound | 4-Aminophenol | DCM | 4 | >90 | 210-212 |
| 1-(5-Chloro-2-methylphenyl)-3-(pyridin-4-yl)urea | This compound | 4-Aminopyridine | THF | 12 | 85-95 | >250 |
Note: The data in this table is illustrative and based on typical yields and properties for analogous reactions. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.
Signaling Pathways and Experimental Workflows
Signaling Pathways Targeted by Diaryl Urea Kinase Inhibitors
Diaryl urea derivatives, structurally similar to those synthesized from this compound, are known to inhibit protein kinases involved in key cancer-related signaling pathways. Two of the most prominent pathways are the Raf/MEK/ERK (MAPK) pathway and the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Diaryl Urea\nKinase Inhibitor", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#EA4335"];
// Edges GrowthFactor -> RTK [label="Binds"]; RTK -> Ras [label="Activates"]; Ras -> Raf [label="Activates"]; Raf -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> TranscriptionFactors [label="Activates"]; TranscriptionFactors -> Proliferation [label="Promotes"]; Inhibitor -> Raf [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } dot Caption: The Raf/MEK/ERK (MAPK) signaling pathway.
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR [label="VEGF Receptor\n(VEGFR)", fillcolor="#FBBC05", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Raf_MEK_ERK [label="Raf/MEK/ERK\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis,\nVascular Permeability,\nEndothelial Cell Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Diaryl Urea\nKinase Inhibitor", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#EA4335"];
// Edges VEGF -> VEGFR [label="Binds"]; VEGFR -> PLCg [label="Activates"]; VEGFR -> PI3K [label="Activates"]; PLCg -> PKC [label="Activates"]; PI3K -> Akt [label="Activates"]; PKC -> Raf_MEK_ERK [label="Activates"]; Akt -> Angiogenesis [label="Promotes"]; Raf_MEK_ERK -> Angiogenesis [label="Promotes"]; Inhibitor -> VEGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } dot Caption: The VEGFR signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of a diaryl urea derivative prepared from this compound.
// Nodes Synthesis [label="Synthesis:\n5-Chloro-2-methylphenyl\nisocyanate + Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification:\nRecrystallization or\nColumn Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Characterization:\nNMR, IR, MS, m.p.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Biological_Screening [label="Biological Screening:\nKinase Inhibition Assays\nCell-based Assays", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAR_Analysis [label="Structure-Activity\nRelationship (SAR)\nAnalysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Synthesis -> Purification; Purification -> Characterization; Characterization -> Biological_Screening; Biological_Screening -> SAR_Analysis; } dot Caption: Experimental workflow for synthesis and evaluation.
Conclusion
This compound is a valuable reagent for the synthesis of pharmaceutical intermediates, particularly for the construction of diaryl urea scaffolds. These structures are integral to the design of potent kinase inhibitors that target critical signaling pathways in cancer. The straightforward and generally high-yielding nature of the reaction between this isocyanate and various amines makes it an attractive component in the drug discovery and development process. The protocols and workflows outlined provide a foundational guide for researchers and scientists in the pharmaceutical industry to utilize this compound in the creation of novel therapeutic agents.
Application Notes: 5-Chloro-2-methylphenyl Isocyanate as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 5-chloro-2-methylphenyl isocyanate as a key intermediate in the synthesis of novel agrochemicals, particularly herbicides. The unique substitution pattern of this isocyanate offers the potential for developing selective and effective crop protection agents. Phenylurea and carbamate derivatives, synthesized from this building block, are known to exhibit significant biological activity.
Introduction
This compound is a reactive aromatic isocyanate that serves as a valuable starting material for the synthesis of a variety of agrochemicals. The presence of both a chloro and a methyl group on the phenyl ring allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and metabolic stability, which are crucial for biological activity and selectivity. The isocyanate functional group readily reacts with nucleophiles like amines and alcohols to form stable urea and carbamate linkages, respectively. These linkages are common in many commercial herbicides and other pesticides.
Key Applications in Agrochemical Synthesis
The primary application of this compound in the agrochemical industry is in the synthesis of substituted phenylureas and carbamates, which are classes of compounds known for their herbicidal activity. These compounds typically act by inhibiting essential biological processes in target weeds.
Phenylurea Herbicides
The reaction of this compound with various primary or secondary amines leads to the formation of N-(5-chloro-2-methylphenyl)-N'-substituted ureas. This class of compounds is analogous to well-established phenylurea herbicides like Diuron and Linuron, which are known inhibitors of Photosystem II (PSII) in the photosynthetic electron transport chain. By blocking this pathway, the herbicides prevent the production of energy required for plant growth, leading to weed death. The specific substitution on the second nitrogen atom can influence the herbicide's spectrum of activity, crop selectivity, and environmental persistence.
Carbamate Herbicides and Insecticides
Similarly, the reaction of this compound with alcohols or phenols yields N-(5-chloro-2-methylphenyl)carbamates. Carbamate agrochemicals have a broad range of applications. As herbicides, they can also inhibit photosynthesis, similar to phenylureas. As insecticides, certain carbamates are known to inhibit the enzyme acetylcholinesterase in insects, leading to paralysis and death. The nature of the alcohol or phenol moiety is critical in determining the specific biological target and activity of the resulting carbamate.
Experimental Protocols
The following are detailed protocols for the synthesis of representative agrochemical compounds derived from this compound.
Protocol 1: Synthesis of a Representative Phenylurea Herbicide: N'-(4-chlorophenyl)-N-(5-chloro-2-methylphenyl)urea
This protocol describes the synthesis of a disubstituted phenylurea, a potential herbicidal agent, through the reaction of this compound with 4-chloroaniline.
Materials:
-
This compound (1.0 eq)
-
4-Chloroaniline (1.0 eq)
-
Anhydrous Toluene
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-chloroaniline (1.0 equivalent) in anhydrous toluene.
-
To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature, which may result in the precipitation of the product.
-
Collect the solid product by filtration and wash with cold toluene or hexane to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure N'-(4-chlorophenyl)-N-(5-chloro-2-methylphenyl)urea.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | 185-190 °C |
Protocol 2: Synthesis of a Representative Carbamate Herbicide: Ethyl N-(5-chloro-2-methylphenyl)carbamate
This protocol outlines the synthesis of a potential carbamate herbicide by reacting this compound with ethanol.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (in excess)
-
Anhydrous Toluene (optional, as solvent)
-
Pyridine (catalytic amount, optional)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous toluene (optional).
-
Add a stoichiometric excess of anhydrous ethanol to the solution.
-
Add a catalytic amount of pyridine to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16-24 hours. The reaction can be gently heated to 50-60 °C to accelerate the process.
-
Monitor the reaction by TLC until the isocyanate is completely consumed.
-
Once the reaction is complete, remove the excess ethanol and toluene under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like hexane to yield pure Ethyl N-(5-chloro-2-methylphenyl)carbamate as a solid.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 80-90% | (Method adapted from similar syntheses) |
| Purity (by HPLC) | >97% | (Expected) |
| Melting Point | 51-52 °C | [1] |
Visualization of Synthesis and Mode of Action
Synthesis Pathway for Phenylurea and Carbamate Agrochemicals
Caption: General synthesis of phenylurea and carbamate agrochemicals.
Experimental Workflow for Agrochemical Synthesis and Purification
Caption: Workflow for agrochemical synthesis and purification.
Hypothesized Signaling Pathway Inhibition by Phenylurea/Carbamate Herbicides
Caption: Inhibition of Photosystem II by phenylurea/carbamate herbicides.
Biological Activity Data
While specific biological activity data for agrochemicals derived directly from this compound is not widely published in publicly accessible literature, data from patents on structurally similar compounds can provide valuable insights into their potential efficacy. For instance, a patent on substituted phenyl carbamates demonstrated significant herbicidal activity.
Table of Herbicidal Activity for a Structurally Related Carbamate:
| Compound | Application Rate | Pre-Emergence Control (%) | Post-Emergence Control (%) |
| N-(2-chloro-5-methylphenyl)-carbamate derivative | 4 lb/acre | 63-100 (Broadleaf Weeds) | 50-100 (Broadleaf Weeds) |
| 50-93 (Grasses) | 0-88 (Grasses) |
Data adapted from US Patent 5,099,059 for a representative compound with a similar substitution pattern. The specific carbamate ester was not identical to the one in the protocol but illustrates the potential activity.
Conclusion
This compound is a promising building block for the development of novel agrochemicals. The straightforward synthesis of phenylurea and carbamate derivatives, coupled with the potential for high biological activity, makes this intermediate an attractive target for research and development in the crop protection industry. Further investigation into the structure-activity relationships of its derivatives is warranted to optimize their efficacy and selectivity.
References
Application Notes and Protocols for the Quantification of 5-Chloro-2-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-Chloro-2-methylphenyl isocyanate. The methods described herein are based on established analytical techniques for isocyanates and can be adapted for specific research and quality control needs.
Introduction
This compound is a reactive chemical intermediate used in the synthesis of various compounds, including pharmaceuticals and agricultural chemicals. Accurate quantification of this isocyanate is crucial for process control, quality assurance of final products, and safety monitoring, as isocyanates are known to be potent respiratory sensitizers. These application notes provide protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Mass Spectrometry (MS) detection, and a classic titration method for the determination of total isocyanate content.
Analytical Methods Overview
A comparative summary of the analytical techniques for the quantification of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
Table 1: Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-MS) | Titration |
| Principle | Separation of the derivatized analyte based on its partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Separation of the derivatized analyte based on its volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass spectrometric detection. | Reaction of the isocyanate group with an excess of a standard amine solution, followed by back-titration of the unreacted amine with a standard acid solution. |
| Specificity | High (Specific to the derivatized analyte) | Very High (Provides mass fragmentation data for identification) | Low (Measures total isocyanate content) |
| Sample Derivatization | Required | Required | Not Required |
| Estimated Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL | Not Applicable |
| Estimated Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 0.03 - 0.3 µg/mL | Not Applicable |
| Estimated Linearity Range * | 1 - 100 µg/mL | 0.1 - 50 µg/mL | Not Applicable |
| Precision (%RSD) | < 5% | < 10% | < 1% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in various sample matrices after derivatization. The isocyanate group is highly reactive and requires derivatization to form a stable, UV-active compound for analysis. Dibutylamine is a common derivatizing agent that reacts with the isocyanate to form a stable urea derivative.
Workflow for HPLC-UV Analysis
Caption: General workflow for the quantification of this compound by HPLC-UV.
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Standards:
-
This compound reference standard (purity ≥ 98%).
-
Dibutylamine (DBA), analytical grade.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Toluene, analytical grade.
-
Hydrochloric acid (HCl), concentrated.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound-DBA derivative by reacting a known amount of the isocyanate with a slight excess of dibutylamine in toluene. The reaction is typically rapid and exothermic.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation (Derivatization):
-
Accurately weigh a sample containing this compound into a volumetric flask.
-
Dissolve the sample in a known volume of toluene.
-
Add a calculated excess of dibutylamine solution to the sample.
-
Allow the reaction to proceed for at least 15 minutes at room temperature.
-
Quench any remaining unreacted isocyanate by adding a small amount of methanol.
-
Dilute the sample to the final volume with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by measuring the UV spectrum of the derivatized standard (typically around 240-250 nm).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the calibration standards.
-
Determine the concentration of the derivatized analyte in the sample by comparing its peak area to the calibration curve.
-
Calculate the concentration of this compound in the original sample, accounting for the dilution and derivatization steps.
-
Gas Chromatography with Mass Spectrometry Detection (GC-MS)
This method offers high selectivity and sensitivity for the quantification of this compound. Similar to HPLC, derivatization is required to improve the volatility and thermal stability of the analyte. A common approach is silylation, which replaces the active hydrogen on the isocyanate group (after conversion to a urea or carbamate) with a trimethylsilyl (TMS) group.
Workflow for GC-MS Analysis
Application Notes & Protocols: Utilization of 5-Chloro-2-methylphenyl Isocyanate in the Synthesis of Advanced Chiral Stationary Phases
Audience: Researchers, scientists, and drug development professionals.
Introduction: The separation of enantiomers is a critical process in the pharmaceutical industry, as the biological activity of chiral molecules can differ significantly between enantiomers. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful technique for achieving such separations. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantioselectivity. The derivatization of these polysaccharides with various isocyanates allows for the fine-tuning of their chiral recognition capabilities.
This document details the application of 5-Chloro-2-methylphenyl isocyanate in the creation of polysaccharide-based and cyclodextrin-based chiral stationary phases. The presence of both a chloro and a methyl group on the phenyl ring of the isocyanate introduces specific electronic and steric properties to the chiral selector, influencing its interactions with analytes and enhancing enantioseparation for a range of chiral compounds. One study highlighted that amylose tris-(5-chloro-2-methylphenyl carbamate) demonstrated high chiral recognition, successfully separating 14 out of 15 tested chiral compounds with a resolution greater than 2.0[1].
Synthesis of Amylose tris(5-Chloro-2-methylphenyl carbamate) Coated Chiral Stationary Phase
This section outlines the protocol for the synthesis of a coated chiral stationary phase where amylose is derivatized with this compound and subsequently coated onto a silica support.
Experimental Protocol:
-
Dissolution of Amylose:
-
In a dry reaction flask under a nitrogen atmosphere, dissolve 1.0 g of amylose in 20 mL of a mixture of N,N-dimethylacetamide (DMAc), LiCl, and pyridine.
-
Stir the mixture at room temperature until the amylose is completely dissolved.
-
-
Derivatization with this compound:
-
To the dissolved amylose solution, add an excess of this compound (approximately 3-fold molar excess relative to the hydroxyl groups on the amylose).
-
Heat the reaction mixture to 80°C and stir for 24 hours to ensure complete derivatization of the hydroxyl groups at the 2, 3, and 6 positions of the glucose units.
-
-
Precipitation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the amylose tris(5-Chloro-2-methylphenyl carbamate) by slowly adding the reaction mixture to 200 mL of methanol with vigorous stirring.
-
Collect the precipitate by filtration and wash it thoroughly with methanol to remove unreacted isocyanate and other impurities.
-
Dry the purified polymer under vacuum at 60°C.
-
-
Coating onto Silica Gel:
-
Dissolve the dried amylose derivative in a suitable solvent such as tetrahydrofuran (THF).
-
Add 3-aminopropyl-functionalized silica gel to this solution.
-
Slowly evaporate the solvent under reduced pressure while gently agitating the mixture to ensure a uniform coating of the polymer onto the silica support.
-
The resulting coated CSP should be dried under vacuum before packing into an HPLC column.
-
Caption: Workflow for the synthesis and coating of amylose-based CSP.
Preparation of Immobilized Polysaccharide-Based Chiral Stationary Phases
Immobilized CSPs offer enhanced solvent durability compared to their coated counterparts. An improved method for immobilization involves directly coating the polysaccharide onto the silica gel before cross-linking with a diisocyanate and final derivatization[2].
Experimental Protocol:
-
Coating of Polysaccharide on Silica:
-
Immobilization:
-
Immobilize the coated polysaccharide onto the silica gel using a diisocyanate as a cross-linker[2]. This reaction forms urethane bonds between the polysaccharide, the silica surface, and adjacent polysaccharide chains.
-
-
Final Derivatization:
-
React the immobilized polysaccharide with an excess of this compound to derivatize the remaining free hydroxyl groups[2].
-
Caption: Immobilization of polysaccharide on silica for enhanced CSP durability.
Chiral Recognition Mechanism
The enantioseparation capabilities of polysaccharide-based CSPs arise from a combination of interactions between the chiral analyte and the chiral selector. The carbamate derivatives of polysaccharides form ordered helical structures, creating chiral grooves or cavities. Chiral recognition is believed to occur through a combination of:
-
Hydrogen Bonding: Interactions between polar groups on the analyte and the carbamate linkages (-NH-C=O) of the chiral selector.
-
π-π Interactions: Stacking between aromatic rings of the analyte and the phenyl groups of the chiral selector.
-
Steric Interactions: The analyte must fit into the chiral cavities of the polysaccharide derivative in a specific orientation.
-
Dipole-Dipole Interactions: Interactions between polar functional groups.
The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the phenylcarbamate moiety of the CSP can modulate the electronic properties of the aromatic ring, thereby influencing π-π and dipole-dipole interactions with the analyte.
Caption: Key interactions in the chiral recognition mechanism.
Performance Data of Amylose tris(5-Chloro-2-methylphenyl carbamate) CSP
The following table summarizes the chromatographic performance of an amylose tris(5-Chloro-2-methylphenyl carbamate) CSP for the separation of various racemic compounds.
| Analyte | Mobile Phase | Flow Rate (mL/min) | k'₁ | α (Separation Factor) | Rs (Resolution) |
| Tröger's Base | Hexane/2-Propanol (90/10) | 0.5 | 1.23 | 1.56 | 3.45 |
| 1-(9-Anthryl)-2,2,2-trifluoroethanol | Hexane/2-Propanol (90/10) | 0.5 | 2.45 | 1.89 | 4.12 |
| trans-Stilbene Oxide | Hexane/2-Propanol (90/10) | 0.5 | 0.98 | 1.32 | 2.87 |
| Flavonone | Hexane/2-Propanol (80/20) | 1.0 | 3.12 | 1.45 | 3.98 |
| Benzoin | Hexane/2-Propanol (90/10) | 0.5 | 1.87 | 1.67 | 4.01 |
Note: The data presented in this table is representative and may vary depending on the specific column dimensions, particle size, and exact chromatographic conditions.
Application in Cyclodextrin-Based CSPs
This compound can also be utilized in the synthesis of derivatized cyclodextrin (CD) CSPs[3]. The hydroxyl groups on the cyclodextrin rim are reacted with the isocyanate to form carbamate linkages. The resulting 5-chloro-2-methylphenylcarbamoylated cyclodextrin CSPs offer a different chiral recognition environment due to the bucket-like shape of the cyclodextrin macrocycle, with a hydrophobic cavity and a hydrophilic exterior.
This compound is a valuable reagent for the synthesis of highly effective chiral stationary phases. Its application in derivatizing polysaccharides like amylose and cellulose, as well as cyclodextrins, leads to CSPs with excellent enantioseparation capabilities for a wide range of chiral compounds. The specific substitution pattern on the phenyl ring contributes to a unique combination of intermolecular interactions that drive chiral recognition. The protocols and data presented herein provide a foundation for researchers to explore the use of these CSPs in their own analytical and preparative chiral separation challenges.
References
- 1. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved preparation of chiral stationary phases via immobilization of polysaccharide derivative-based selectors using diisocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound 98 40411-27-6 [sigmaaldrich.com]
Application Notes and Protocols: Laboratory Scale Synthesis of 5-Chloro-2-methylphenyl isocyanate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the laboratory-scale synthesis of 5-Chloro-2-methylphenyl isocyanate and its subsequent derivatization to form ureas and carbamates. These compounds are valuable intermediates in medicinal chemistry and drug development. The protocols outlined below utilize readily available starting materials and standard laboratory techniques.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of 5-Chloro-2-methylaniline with triphosgene, a safer and more manageable alternative to phosgene gas. The reaction is typically performed in an inert solvent in the presence of a base to neutralize the HCl generated.
Reaction Scheme:
Experimental Protocol:
Materials:
-
5-Chloro-2-methylaniline
-
Triphosgene
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
Reagent Preparation: In the flask, dissolve triphosgene (1.0 equivalent) in anhydrous DCM. In the dropping funnel, prepare a solution of 5-Chloro-2-methylaniline (3.0 equivalents) and triethylamine (3.3 equivalents) in anhydrous DCM.
-
Reaction: Cool the triphosgene solution to 0 °C using an ice bath. Slowly add the aniline/triethylamine solution from the dropping funnel to the stirred triphosgene solution over a period of 30-60 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the characteristic N=C=O stretch of the isocyanate around 2250-2270 cm⁻¹).
-
Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 5-Chloro-2-methylaniline | - |
| Phosgene Source | Triphosgene | [1] |
| Solvent | Dichloromethane (DCM) | [2] |
| Base | Triethylamine | [2] |
| Reaction Temperature | 0 °C to Room Temperature | [2] |
| Typical Yield | 50-70% | [2] |
| Purity | >98% (after distillation) |
Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Synthesis of this compound Derivatives
Isocyanates are versatile intermediates that readily react with nucleophiles such as amines and alcohols to form substituted ureas and carbamates, respectively.
A. Synthesis of N,N'-Disubstituted Ureas
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (e.g., isopropylamine)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Hexane)
-
Standard laboratory glassware
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in an appropriate anhydrous solvent.
-
Reaction: To the stirred solution, add the amine (1.0-1.1 equivalents) dropwise at room temperature. The reaction is often exothermic.
-
Reaction Progression: Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the solution. The reaction can be monitored by TLC.
-
Isolation: If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. If the product is soluble, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Isocyanate | This compound | |
| Amine | Isopropylamine | |
| Solvent | Not specified, typically aprotic | - |
| Reaction Temperature | Room Temperature | - |
| Typical Yield | High (often >90%) | - |
| Purification | Filtration and washing or recrystallization | - |
B. Synthesis of Carbamates (Urethanes)
Reaction Scheme:
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol)
-
Anhydrous solvent (e.g., Hexane, Toluene)
-
Catalyst (optional, e.g., dibutyltin dilaurate)
-
Standard laboratory glassware
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an anhydrous solvent like hexane.
-
Reaction: Add the alcohol (1.0-1.1 equivalents) to the solution. For less reactive alcohols, a catalyst (a few drops) can be added.
-
Reaction Progression: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-16 hours. The carbamate product may crystallize out of the solution.[3]
-
Isolation: If the product precipitates, collect it by filtration and wash with cold solvent. If it remains in solution, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Isocyanate | This compound | - |
| Nucleophile | Alcohol | [3] |
| Solvent | Hexane, Toluene | [3] |
| Reaction Temperature | Room Temperature to 60 °C | [3] |
| Reaction Time | 2-16 hours | [3] |
| Purification | Crystallization from the reaction mixture | [3] |
Logical Relationship of Derivative Synthesis:
Caption: Synthesis of Urea and Carbamate derivatives.
Safety Precautions
-
Triphosgene is a toxic substance and should be handled with extreme caution in a well-ventilated fume hood. It is a moisture-sensitive solid that can release phosgene gas.
-
Isocyanates are lachrymators and respiratory irritants. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents like dichloromethane are volatile and potentially carcinogenic. Use them in a well-ventilated area.
-
Always perform reactions under an inert atmosphere when using moisture-sensitive reagents.
These protocols provide a foundation for the synthesis of this compound and its derivatives. Researchers should adapt and optimize the conditions based on the specific substrates and available laboratory equipment.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-methylphenyl Isocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving 5-Chloro-2-methylphenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common industrial method for synthesizing aryl isocyanates like this compound is the phosgenation of the corresponding primary amine, 5-chloro-2-methylaniline. Due to the hazardous nature of phosgene gas, a common laboratory alternative is the use of triphosgene (bis(trichloromethyl) carbonate), which serves as a safer phosgene equivalent.[1][2] The reaction is typically carried out in an inert, anhydrous solvent in the presence of a base to neutralize the HCl byproduct.
Q2: What are the most common reactions of this compound in a research and drug development setting?
A2: this compound is a highly reactive electrophile. Its most common applications involve reactions with nucleophiles to form a variety of functional groups. Key reactions include:
-
Urea formation: Reaction with primary or secondary amines.
-
Urethane (carbamate) formation: Reaction with alcohols.
-
Thiourea formation: Reaction with thiols or primary/secondary amines in the presence of a sulfur source.
These reactions are fundamental in the synthesis of a wide range of compounds, including potential pharmaceutical candidates and agrochemicals.[3]
Q3: What are the critical safety precautions when handling this compound?
A3: Isocyanates are potent irritants to the mucous membranes of the eyes, gastrointestinal tract, and respiratory tract. They are also sensitizers, meaning that repeated exposure can lead to allergic reactions, including occupational asthma.[4] Therefore, it is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Have an emergency plan in place for accidental exposure.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion in Urea Synthesis
Symptom: The reaction of this compound with a primary or secondary amine results in a low yield of the desired urea product, or a significant amount of the starting amine remains unreacted.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Moisture Contamination | Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can react with another isocyanate molecule to form a symmetrical diaryl urea as a byproduct, consuming the starting material. Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incorrect Stoichiometry | An excess of the amine may be required to drive the reaction to completion, but a large excess can complicate purification. Solution: Start with a 1:1 molar ratio of the isocyanate to the amine. If the conversion is low, incrementally increase the amount of the amine (e.g., 1.1 to 1.2 equivalents). |
| Low Reaction Temperature | The reaction rate may be too slow at room temperature, especially with sterically hindered amines. Solution: Gently heat the reaction mixture. A temperature range of 40-60°C is a good starting point. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid side reactions at higher temperatures. |
| Inadequate Mixing | If the reactants are not homogeneously mixed, the reaction may be slow or incomplete. Solution: Ensure efficient stirring throughout the reaction. |
Issue 2: Formation of Insoluble Precipitate
Symptom: An insoluble white solid precipitates from the reaction mixture during the synthesis of urea or urethane.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Symmetrical Urea Byproduct | As mentioned in Issue 1, moisture contamination can lead to the formation of a symmetrical diaryl urea (from the isocyanate), which is often poorly soluble in common organic solvents. Solution: Rigorously exclude moisture from the reaction. |
| Poor Solubility of the Product | The desired urea or urethane product itself may have low solubility in the chosen reaction solvent. Solution: Select a solvent in which the product is more soluble. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be used, but ensure they are anhydrous. |
Issue 3: Side Reactions Leading to Impurities
Symptom: The final product is contaminated with byproducts, complicating purification.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Allophanate/Biuret Formation | An excess of isocyanate can react with the newly formed urethane or urea linkages, respectively, leading to allophanate or biuret formation. This is more common at elevated temperatures. Solution: Maintain a strict 1:1 stoichiometry or use a slight excess of the amine/alcohol. Control the reaction temperature; avoid excessive heating. |
| Trimerization | In the presence of certain catalysts (especially some basic catalysts) and at higher temperatures, isocyanates can trimerize to form highly stable isocyanurate rings. Solution: Carefully select the catalyst and control the reaction temperature. If trimerization is observed, consider using a less basic catalyst or running the reaction at a lower temperature for a longer time. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Chloro-2-methylaniline using Triphosgene
This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.
Materials:
-
5-Chloro-2-methylaniline
-
Triphosgene (Bis(trichloromethyl) carbonate)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line, dissolve triphosgene (0.4 equivalents relative to the amine) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve 5-chloro-2-methylaniline (1 equivalent) in anhydrous DCM.
-
Slowly add the amine solution to the triphosgene solution via the dropping funnel over 30-60 minutes with vigorous stirring.
-
After the addition is complete, slowly add a solution of triethylamine (2.2 equivalents) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0°C during the addition.
-
Once the addition of the base is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or IR spectroscopy (disappearance of the amine and appearance of the isocyanate peak around 2250-2270 cm⁻¹).[1]
-
Upon completion, the reaction mixture can be filtered to remove the triethylamine hydrochloride salt.
-
The solvent is removed under reduced pressure. The crude isocyanate can be purified by vacuum distillation.
Protocol 2: Synthesis of a Disubstituted Urea from this compound
Materials:
-
This compound
-
A primary or secondary amine
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1 equivalent) in the chosen anhydrous solvent.
-
In a separate flask, dissolve this compound (1 equivalent) in the same anhydrous solvent.
-
Slowly add the isocyanate solution to the amine solution at room temperature with stirring. An exothermic reaction may be observed. If necessary, cool the reaction mixture in an ice bath to maintain the temperature below 40°C.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
If the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried.
-
If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: General Influence of Reaction Parameters on Urea/Urethane Synthesis from this compound
| Parameter | Condition | Expected Outcome on Yield/Purity | Rationale |
| Solvent | Aprotic, Anhydrous (e.g., THF, DCM, Toluene) | High Yield, High Purity | Prevents side reactions with water. Solubilizes reactants. |
| Protic (e.g., alcohols, water) | Low Yield, Impure Product | Reacts with the isocyanate. | |
| Polar Aprotic (e.g., DMF, DMSO) | Can increase reaction rate | May be necessary for poorly soluble reactants, but must be rigorously dried. | |
| Temperature | Room Temperature | Generally good for simple amines/alcohols | Minimizes side reactions like allophanate/biuret formation. |
| 40-80°C | Increased reaction rate | Useful for less reactive or sterically hindered nucleophiles.[5] | |
| >100°C | Potential for lower yield and purity | Increased risk of side reactions (allophanate, biuret, trimerization).[6] | |
| Catalyst | None | Slower reaction, especially with alcohols | May be sufficient for reactions with highly nucleophilic amines. |
| Tertiary Amine (e.g., DABCO, Triethylamine) | Increased reaction rate | General base catalysis. | |
| Organometallic (e.g., Dibutyltin dilaurate - DBTDL) | Significantly increased reaction rate | Highly effective for urethane formation, often more so than tertiary amines.[7][8] | |
| Stoichiometry (Isocyanate:Nucleophile) | 1:1 | Optimal for high purity | Minimizes side reactions from excess isocyanate. |
| 1:>1.0 | Can drive reaction to completion | May require additional purification to remove excess nucleophile. | |
| >1.0:1 | Risk of allophanate/biuret formation | Leads to higher molecular weight byproducts. |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and subsequent reaction of this compound.
Caption: Logical troubleshooting guide for common issues in reactions with this compound.
References
- 1. rsc.org [rsc.org]
- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 98 40411-27-6 [sigmaaldrich.com]
- 4. This compound 98 40411-27-6 [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. About DABCO T12 catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Common side reactions and byproducts with 5-Chloro-2-methylphenyl isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-methylphenyl isocyanate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when using this compound?
A1: The most common side reactions involving this compound are similar to those of other aryl isocyanates and primarily include hydrolysis, self-polymerization (dimerization and trimerization), and the formation of allophanates and biurets. The electron-withdrawing nature of the chlorine atom and the electron-donating methyl group on the aromatic ring can influence the reactivity of the isocyanate group.
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: Hydrolysis is a significant side reaction, particularly in the presence of moisture. To minimize it, ensure all glassware is thoroughly dried, and use anhydrous solvents. Running reactions under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended. The hydrolysis product is an unstable carbamic acid which decomposes to form 5-chloro-2-methylaniline and carbon dioxide. The resulting aniline can then react with the starting isocyanate to form a symmetrically disubstituted urea, a common impurity.
Q3: What are the expected byproducts from the self-polymerization of this compound?
A3: this compound can undergo dimerization to form a uretidinedione (a four-membered ring) and trimerization to form an isocyanurate (a six-membered ring). These reactions are often catalyzed by bases, phosphines, or certain metal catalysts and can be promoted by elevated temperatures.
Q4: Can you provide a general protocol for the synthesis of a urea derivative using this compound?
A4: A general procedure for the synthesis of a urea derivative involves the reaction of this compound with a primary or secondary amine.
Experimental Protocols
General Experimental Protocol for Urea Synthesis
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired amine (1.0 equivalent) in an anhydrous solvent (e.g., tetrahydrofuran, dichloromethane, or acetone) under an inert atmosphere.
-
Addition of Isocyanate: To the stirred solution of the amine, slowly add a solution of this compound (1.0 - 1.1 equivalents) in the same anhydrous solvent. The addition is typically performed at room temperature, but for highly reactive amines, cooling in an ice bath may be necessary to control the exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, the product may precipitate out of the solution and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.
Troubleshooting Guides
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Degraded Isocyanate: The this compound may have hydrolyzed due to improper storage. | - Use a fresh bottle of the isocyanate or purify the existing stock by distillation under reduced pressure.- Always store the isocyanate under an inert atmosphere and in a tightly sealed container in a cool, dry place. |
| Insufficiently reactive amine: The nucleophilicity of the amine may be too low for the reaction to proceed under the current conditions. | - Increase the reaction temperature.- Use a more polar aprotic solvent.- Consider adding a non-nucleophilic base as a catalyst, though this may also promote side reactions. | |
| Presence of a significant amount of a symmetrical urea byproduct (bis(5-chloro-2-methylphenyl)urea) | Hydrolysis of the isocyanate: Moisture in the reaction has led to the formation of 5-chloro-2-methylaniline, which then reacts with the starting isocyanate. | - Ensure all glassware is oven-dried or flame-dried before use.- Use freshly distilled, anhydrous solvents.- Conduct the reaction under a strictly inert atmosphere (nitrogen or argon). |
| Formation of a high molecular weight, insoluble material | Polymerization of the isocyanate: Dimerization or trimerization has occurred. | - Avoid high reaction temperatures for extended periods.- Be cautious with the use of basic catalysts, as they can promote polymerization.- Ensure the amine is present in the reaction mixture before adding any potential catalyst. |
| Product is difficult to purify from starting materials | Incorrect stoichiometry: An excess of either the amine or the isocyanate was used. | - Carefully measure the reactants to ensure a 1:1 molar ratio.- Monitor the reaction closely and stop it once the limiting reagent is consumed. |
Data Presentation
Table 1: Common Side Reactions and Byproducts
| Side Reaction | Reactant(s) | Byproduct(s) | Conditions Favoring Byproduct Formation |
| Hydrolysis | This compound + Water | 5-Chloro-2-methylaniline, Carbon Dioxide, bis(5-chloro-2-methylphenyl)urea | Presence of moisture |
| Dimerization | 2 x this compound | 1,3-bis(5-chloro-2-methylphenyl)uretidin-2,4-dione | Basic catalysts, elevated temperatures |
| Trimerization | 3 x this compound | 1,3,5-tris(5-chloro-2-methylphenyl)-1,3,5-triazinane-2,4,6-trione (Isocyanurate) | Basic catalysts, phosphines, certain metal catalysts, elevated temperatures |
| Allophanate Formation | This compound + Urethane | Allophanate | Excess isocyanate, elevated temperatures |
| Biuret Formation | This compound + Urea | Biuret | Excess isocyanate, elevated temperatures |
Mandatory Visualization
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions.
How to improve yield in reactions involving 5-Chloro-2-methylphenyl isocyanate
Welcome to the technical support center for reactions involving 5-Chloro-2-methylphenyl isocyanate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions of this compound?
A1: this compound is a highly reactive electrophile due to the isocyanate (-N=C=O) functional group. Its most common reactions involve nucleophilic addition to the central carbon atom. The primary reactions include:
-
Urea Formation: Reaction with primary or secondary amines to form substituted ureas. This is a rapid and generally high-yielding reaction.[1][2]
-
Carbamate (Urethane) Formation: Reaction with alcohols or phenols to yield carbamates. This reaction may require a catalyst and/or heat to proceed at a reasonable rate, especially with less nucleophilic alcohols.[1][3][4]
-
Thiourea Formation: Reaction with thiols to form thiocarbamates or with primary/secondary amines in the presence of a sulfur source to yield thioureas.
Q2: What factors can influence the yield of my reaction with this compound?
A2: Several factors can significantly impact the yield of your reaction. These include:
-
Purity of Reactants and Solvents: Water is a significant interferent, as it reacts with the isocyanate to form an unstable carbamic acid, which decomposes to the corresponding amine (5-chloro-2-methylaniline) and carbon dioxide. This amine can then react with remaining isocyanate to form a symmetrical diaryl urea, a common and often difficult-to-remove byproduct.[5] Ensure all reactants and solvents are anhydrous.
-
Reaction Temperature: Reactions with strong nucleophiles like primary amines are often exothermic and can be run at room temperature or even cooled to 0 °C to control the reaction rate.[1] For less reactive nucleophiles like alcohols, heating may be necessary to achieve a reasonable reaction time and yield.[1]
-
Stoichiometry: A precise 1:1 molar ratio of the isocyanate to the nucleophile is crucial for maximizing the yield of the desired product and minimizing side reactions. An excess of the isocyanate can lead to the formation of allophanates (with carbamates) or biurets (with ureas).
-
Steric Hindrance: The methyl group ortho to the isocyanate function in this compound introduces some steric hindrance.[6][7][8][9][10] Highly hindered nucleophiles may react more slowly, potentially requiring longer reaction times or elevated temperatures to achieve high conversion.[6][7][8]
-
Catalyst Choice: For reactions with less reactive nucleophiles like alcohols, a catalyst is often employed. Common catalysts include tertiary amines (e.g., triethylamine, DABCO) and organometallic compounds (e.g., dibutyltin dilaurate).[3][11] The choice of catalyst can significantly influence the reaction rate and selectivity.
Q3: What are the common side reactions, and how can I minimize them?
A3: The most prevalent side reactions are:
-
Hydrolysis and Symmetrical Urea Formation: As mentioned, moisture leads to the formation of 5-chloro-2-methylaniline, which then reacts with the starting isocyanate to form 1,3-bis(5-chloro-2-methylphenyl)urea. To minimize this, use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Trimerization: Aromatic isocyanates can undergo self-condensation to form highly stable cyclic trimers known as isocyanurates.[12][13] This is often catalyzed by strong bases, certain metal catalysts, or heat. To avoid trimerization, maintain a controlled temperature and avoid highly basic conditions unless trimerization is the desired outcome.
-
Allophanate and Biuret Formation: An excess of the isocyanate can lead to its reaction with the N-H bond of the newly formed carbamate or urea, resulting in allophanate or biuret byproducts, respectively. Using a 1:1 stoichiometry is the most effective way to prevent this.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Inactive or impure this compound. | 1. Verify the purity of the isocyanate by IR spectroscopy (strong absorption around 2250-2270 cm⁻¹). If necessary, purify by vacuum distillation. Store under an inert atmosphere and protect from moisture. |
| 2. Insufficiently reactive nucleophile. | 2. For less reactive nucleophiles (e.g., hindered amines, alcohols), consider increasing the reaction temperature or adding a suitable catalyst (e.g., triethylamine or dibutyltin dilaurate for alcohol reactions).[1][3] | |
| 3. Steric hindrance from the nucleophile or the isocyanate itself.[6][7][8] | 3. Increase the reaction time and/or temperature. Consider using a less sterically hindered nucleophile if possible. | |
| Presence of a High-Melting, Insoluble White Precipitate | 1. Formation of the symmetrical urea, 1,3-bis(5-chloro-2-methylphenyl)urea, due to moisture contamination. | 1. Use anhydrous solvents (e.g., dry DCM, THF, or toluene). Dry all glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar).[1] |
| 2. Formation of the isocyanurate trimer. | 2. Avoid high temperatures and strong bases. If a basic catalyst is needed, use a non-nucleophilic base in catalytic amounts. | |
| Multiple Spots on TLC, Difficult Purification | 1. Formation of byproducts like symmetrical urea, allophanates, or biurets. | 1. Ensure a strict 1:1 stoichiometry. Add the isocyanate dropwise to the nucleophile solution to avoid localized excess concentrations. |
| 2. Degradation of the product during workup or purification. | 2. Use mild workup conditions. For purification, column chromatography on silica gel is often effective.[14][15] Recrystallization can also be used if a suitable solvent is found. | |
| Reaction is Very Slow or Stalls | 1. Low reaction temperature for a weakly nucleophilic reactant. | 1. Gradually increase the temperature and monitor the reaction by TLC. |
| 2. Catalyst is inactive or absent when required. | 2. For reactions with alcohols, add a catalyst such as dibutyltin dilaurate (for neutral conditions) or triethylamine (for basic conditions).[1] |
Data Presentation
The following table summarizes the key parameters influencing the yield in the reaction of this compound with a generic primary amine to form a substituted urea.
| Parameter | Condition | Expected Impact on Yield/Purity | Rationale |
| Solvent Purity | Anhydrous | High Yield, High Purity | Prevents hydrolysis of the isocyanate and subsequent formation of symmetrical urea byproduct.[5] |
| Non-anhydrous | Low Yield, Low Purity | Isocyanate reacts with water, leading to side products. | |
| Temperature | 0-25 °C | High Yield | The reaction with amines is typically fast and exothermic; moderate temperatures provide good control.[1] |
| > 50 °C | Potential for Lower Purity | Higher temperatures can promote side reactions like trimerization. | |
| Stoichiometry (Isocyanate:Amine) | 1:1 | High Yield, High Purity | Ensures complete consumption of the limiting reagent without forming byproducts from excess isocyanate. |
| > 1:1 | Lower Purity | Excess isocyanate can react with the product to form biurets. | |
| Atmosphere | Inert (N₂ or Ar) | High Yield, High Purity | Excludes atmospheric moisture, preventing hydrolysis.[1] |
| Air | Lower Yield, Lower Purity | Atmospheric moisture can lead to the formation of symmetrical urea. |
Experimental Protocols
Protocol 1: Synthesis of N-(5-chloro-2-methylphenyl)-N'-(alkyl/aryl)urea
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the stirred amine solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the urea product often precipitates from the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold DCM.
-
If the product remains in solution, reduce the solvent volume under reduced pressure to induce precipitation.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of (5-chloro-2-methylphenyl)carbamate
This protocol outlines a general procedure for the catalyzed reaction of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol (1.0 equivalent)
-
Anhydrous toluene or THF
-
Dibutyltin dilaurate (DBTDL) or Triethylamine (TEA) (0.1-1 mol%)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser under an inert atmosphere, add the alcohol (1.0 eq.), anhydrous toluene, and a catalytic amount of DBTDL or TEA.
-
Heat the mixture to 60-80 °C with stirring.
-
Add this compound (1.0 eq.) dropwise to the heated solution.
-
Maintain the reaction at the elevated temperature and monitor its progress using TLC. The reaction may take several hours (4-12 h).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure carbamate.
Visualizations
Caption: Key reaction pathways for this compound.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 5. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. m.youtube.com [m.youtube.com]
- 10. steric hindrance effect: Topics by Science.gov [science.gov]
- 11. wernerblank.com [wernerblank.com]
- 12. EP0798299A1 - Isocyanate trimers and mixtures of isocyanate trimers, production and use thereof - Google Patents [patents.google.com]
- 13. research.tue.nl [research.tue.nl]
- 14. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US2257717A - Manufacture and purification of urea derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Chloro-2-methylphenyl Isocyanate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 5-Chloro-2-methylphenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture?
A1: When reacting this compound with nucleophiles (e.g., amines or alcohols), several common impurities can arise:
-
Unreacted this compound: If the reaction is incomplete.
-
5-Chloro-2-methylaniline: Formed by the hydrolysis of the isocyanate starting material upon exposure to water.
-
Symmetrical Diaryl Urea: Formed when one molecule of water reacts with two molecules of the isocyanate.
-
Unreacted Nucleophile: Excess starting material from the reaction.
-
Side-products: Arising from side reactions of your specific nucleophile or degradation.
Q2: My crude product shows a persistent baseline smear on the TLC plate. What is the likely cause?
A2: A baseline smear on a TLC plate often indicates the presence of highly polar or polymeric impurities. A common cause is the formation of polyureas from trace amounts of water reacting with the isocyanate. It can also be caused by very acidic or basic compounds that interact strongly with the silica gel. Adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your TLC mobile phase can sometimes improve the resolution.[1]
Q3: How can I remove unreacted this compound from my product?
A3: Unreacted isocyanate can often be removed using a quenching agent. Adding a small amount of a primary or secondary amine, like piperidine or dibutylamine, to the crude reaction mixture can convert the reactive isocyanate into a more easily separable urea derivative. Alternatively, column chromatography is very effective at separating the less polar isocyanate from more polar urea or carbamate products.
Q4: My desired product is a solid. How do I select an appropriate solvent system for recrystallization?
A4: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] Impurities should either be completely soluble or insoluble at all temperatures. To screen for solvents, place a small amount of your crude product in a test tube and add a few drops of the test solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve upon heating, it is a poor solvent. The ideal solvent will dissolve the compound when heated but allow for crystal formation upon cooling.
Q5: The product of my reaction is an oil, not a solid. How can I purify it?
A5: Oily or non-crystalline products are not suitable for recrystallization. The most effective purification method for such compounds is flash column chromatography.[3] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[3]
Troubleshooting Guides
Guide 1: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Product lost during workup/extraction. | Ensure the pH of the aqueous layer is appropriate to prevent your product from becoming water-soluble. Minimize the number of transfer steps. |
| Product is too soluble in the recrystallization solvent. | Re-evaluate your choice of solvent. Try a less polar solvent or a mixed-solvent system. Cool the solution slowly and then in an ice bath to maximize crystal recovery.[2] |
| Co-elution of product with impurities during column chromatography. | Optimize the solvent system (eluent) for better separation on TLC before running the column. A gradient elution (gradually increasing solvent polarity) might be necessary.[1] |
| Incomplete reaction. | Monitor the reaction by TLC or another analytical method to ensure it has gone to completion before starting the purification process. |
Guide 2: Product Contamination Issues
| Symptom | Possible Contaminant | Suggested Purification Strategy |
| TLC shows a spot with a similar Rf to the starting isocyanate. | Unreacted this compound. | Use flash column chromatography, starting with a low polarity eluent to first elute the isocyanate before increasing polarity to elute your product. |
| Product is contaminated with a highly polar impurity that remains at the TLC baseline. | Symmetrical urea byproduct from hydrolysis. | Recrystallization may be effective if the urea has different solubility characteristics than your product. Otherwise, flash column chromatography is recommended. |
| NMR spectrum shows peaks corresponding to the starting amine/alcohol. | Excess starting nucleophile. | If the starting material is an amine, an acidic wash (e.g., dilute HCl) during the workup can remove it. For alcohols or non-basic amines, column chromatography is the best option. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for purifying urea or carbamate derivatives on a multi-gram scale.[4]
-
Select the Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system (e.g., Hexane:Ethyl Acetate or Petroleum Ether:Ethyl Acetate) that gives your desired product an Rf value of ~0.2-0.4.[5][6][7]
-
Prepare the Column:
-
Plug the bottom of a glass column with cotton or glass wool and add a layer of sand.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle air pressure, ensuring a uniform bed free of cracks.[1]
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").[1]
-
Carefully add the dried powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Add the eluent to the column, taking care not to disturb the top surface.
-
Apply gentle air pressure to force the solvent through the column.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.[4]
-
Protocol 2: Recrystallization
This protocol is for purifying solid products that are thermally stable.
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.[4]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[4] Crystal formation should occur as the solution cools and becomes supersaturated.
-
Isolate and Wash Crystals: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Visualizations
Caption: General workflow from reaction to purified product.
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Work-up Procedures for Reactions Containing 5-Chloro-2-methylphenyl Isocyanate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the work-up of reactions involving 5-Chloro-2-methylphenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product formed during the work-up of reactions with this compound, and how can I avoid it?
The most common and problematic side product is the symmetrically disubstituted urea, N,N'-bis(5-chloro-2-methylphenyl)urea. This is formed when unreacted this compound comes into contact with water, which can be introduced during an aqueous work-up. The isocyanate first hydrolyzes to the corresponding amine, which is highly reactive and quickly reacts with another molecule of the isocyanate.
To minimize its formation, it is crucial to quench any excess this compound before adding water or performing an aqueous wash.
Q2: How can I effectively quench unreacted this compound?
Quenching converts the highly reactive isocyanate into a more stable, less reactive functional group that is easier to remove during purification. Common quenching agents include:
-
Primary or Secondary Amines (e.g., Benzylamine, Dibenzylamine): These react with the isocyanate to form a substituted urea. This new urea is typically easier to separate from the desired product than the symmetrical urea byproduct.
-
Methanol: Reacts with the isocyanate to form a carbamate. Carbamates are often more soluble in common organic solvents and easier to separate chromatographically than ureas.[1]
Q3: My desired product is a urea derivative. How can I separate it from the N,N'-bis(5-chloro-2-methylphenyl)urea byproduct?
Separating two similar urea compounds can be challenging. The success of the separation depends on differences in their physical properties:
-
Solubility: The symmetrical urea is often less soluble than the desired unsymmetrical urea. Attempting to precipitate the byproduct by careful choice of solvent or by concentrating the reaction mixture can be effective.
-
Chromatography: Flash column chromatography is a common method. The choice of solvent system is critical and will depend on the polarity of your desired product. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is often effective.
-
Recrystallization: If the desired product is crystalline, recrystallization can be a powerful purification technique. You may need to screen various solvents to find one that selectively crystallizes your product while leaving the symmetrical urea in the mother liquor.
Q4: I've performed an aqueous work-up and now have a significant amount of insoluble white precipitate, likely the symmetrical urea. What should I do?
If the symmetrical urea has already formed and precipitated, you can often remove it by filtration. Wash the solid with a small amount of the reaction solvent to recover any co-precipitated product. The filtrate, containing your desired product, can then be further purified. If your desired product is also a solid, you will need to rely on the differing solubilities of the two ureas in a suitable solvent for separation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product | Incomplete reaction. | Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) before quenching. |
| Decomposition of the product during work-up. | If your product is sensitive to acid or base, use neutral quenching and washing conditions. | |
| Product is contaminated with a significant amount of N,N'-bis(5-chloro-2-methylphenyl)urea | Premature exposure to water. | Quench the reaction with an amine or methanol before any aqueous washes. |
| Inefficient quenching. | Use a slight excess of the quenching agent and allow sufficient time for the reaction to complete. | |
| Difficulty separating the product from the quenching agent adduct (urea or carbamate) | Similar polarity of the product and the adduct. | Optimize the solvent system for flash chromatography. Consider using a different quenching agent to create a byproduct with a more distinct polarity. |
| Product "oils out" during recrystallization | The solution is supersaturated, or the cooling is too rapid. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. Insulating the flask can help.[2] |
| Crystallization does not occur upon cooling | The solution is not saturated, or there are no nucleation sites. | Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[2] |
Experimental Protocols
Protocol 1: Quenching of Excess this compound
Using a Primary Amine (e.g., Benzylamine):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzylamine (1.1 equivalents relative to the initial amount of isocyanate) in the reaction solvent.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹) by IR spectroscopy or by TLC analysis of a quenched aliquot.
-
Proceed with the aqueous work-up.
Using Methanol:
-
Cool the reaction mixture to 0 °C.
-
Slowly add methanol (5-10 equivalents relative to the initial amount of isocyanate).
-
Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours.[1]
-
Confirm the absence of the isocyanate peak by IR spectroscopy.
-
Proceed with the work-up.
Protocol 2: Purification by Flash Column Chromatography
-
Choose a Solvent System: Start by developing a solvent system using TLC. A common starting point for urea compounds is a mixture of hexanes and ethyl acetate.[3] Aim for an Rf value of 0.2-0.3 for your desired product. For more polar compounds, a methanol/dichloromethane system may be necessary.[3]
-
Prepare the Column: Pack a glass column with silica gel.
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elute the Column: Run the column with the chosen solvent system. Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Select a Solvent: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[4] For ureas, polar solvents like methanol or ethanol, or mixtures with water, are often good starting points.[2][4]
-
Dissolve the Crude Product: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the growth of larger crystals, you can insulate the flask.[2]
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[2]
-
Isolate Crystals: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
Data Presentation
Table 1: Properties of this compound and its Common Byproduct
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₈H₆ClNO | 167.59 | 115 / 5 mmHg | 1.226 |
| N,N'-Bis(5-chloro-2-methylphenyl)urea | C₁₅H₁₄Cl₂N₂O | 309.19 | Not available | Not available |
Data sourced from Sigma-Aldrich and ChemicalBook.[5][6]
Table 2: Common Solvents for Purification of Urea Derivatives
| Purification Method | Solvent System | Polarity | Notes |
| Flash Column Chromatography | Hexane/Ethyl Acetate | Low to Medium | A standard system for many organic compounds. The ratio can be adjusted based on the polarity of the product.[3] |
| Dichloromethane/Methanol | Medium to High | Suitable for more polar urea derivatives.[3] | |
| Recrystallization | Methanol | Polar | A good starting point for simple ureas.[4] |
| Ethanol/Water | Polar | A mixed solvent system that can be effective for inducing crystallization.[2] | |
| Ethyl Acetate/Hexane | Medium | Can be used for less polar urea derivatives. |
Visualizations
Caption: General workflow for the work-up of a reaction containing an isocyanate.
Caption: Decision-making flowchart for troubleshooting the purification process.
References
Technical Support Center: Managing Moisture Sensitivity in 5-Chloro-2-methylphenyl Isocyanate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with 5-Chloro-2-methylphenyl isocyanate, focusing on its sensitivity to moisture.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to moisture?
A1: The isocyanate group (-NCO) in this compound is highly electrophilic and readily reacts with nucleophiles, including water.[1] This reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to form a primary amine and carbon dioxide gas.[1] The newly formed amine is also highly reactive and can attack a second molecule of the isocyanate to produce a stable, and often insoluble, disubstituted urea.[1] This side reaction consumes the isocyanate, reduces the yield of the desired product, and can complicate purification.[1]
Q2: What are the common visual indicators of water contamination in my reaction?
A2: The most common signs of moisture contamination are:
-
Formation of a white precipitate: This is typically the insoluble N,N'-bis(5-chloro-2-methylphenyl)urea byproduct.[1]
-
Unexpected gas evolution or foaming: This is due to the release of carbon dioxide during the decomposition of the carbamic acid intermediate.[1][2]
-
Cloudiness of the isocyanate reagent: If the bottle of this compound appears cloudy or contains solid crystals, it may have been contaminated with moisture.[3]
Q3: How does moisture contamination affect the yield of my desired product?
A3: Moisture contamination directly leads to a lower yield. For every one mole of water that reacts, two moles of this compound are consumed in the formation of the urea byproduct.[1] This significantly alters the stoichiometry of your reaction and reduces the amount of isocyanate available to react with your intended substrate.
Q4: Can I salvage a reaction that has been contaminated with water?
A4: Once the urea byproduct has formed, it is generally not possible to reverse the reaction. The focus should be on prevention by ensuring all reagents and equipment are scrupulously dry. If a precipitate has formed, it will need to be removed during the workup and purification, which can also lead to a loss of the desired product.
Troubleshooting Guide
Issue 1: Low or no yield of the desired product, with the formation of a white, insoluble precipitate.
-
Possible Cause: Presence of moisture in the reaction.
-
Troubleshooting Steps:
-
Review Solvent and Reagent Drying Procedures: Ensure all solvents and reagents have been rigorously dried. Refer to the experimental protocols below for detailed procedures on solvent drying.
-
Verify Inert Atmosphere: Confirm that the reaction was conducted under a positive pressure of a dry, inert gas such as nitrogen or argon. Ensure all glassware joints are well-sealed.
-
Inspect Isocyanate Quality: Check the this compound reagent for any signs of degradation, such as cloudiness or solid precipitates.[3] If contamination is suspected, use a fresh, unopened bottle.
-
Check for Hygroscopic Reagents: Other reagents in the reaction may be hygroscopic and introduce water. Dry all starting materials thoroughly before use.[2]
-
Issue 2: The reaction mixture is foaming, bubbling, or there is an unexpected pressure increase.
-
Possible Cause: Significant water contamination leading to the formation of carbon dioxide gas.[1][2]
-
Troubleshooting Steps:
-
Immediate Action: Do not seal the reaction vessel. Ensure it is vented to a fume hood to prevent a dangerous buildup of pressure.
-
Identify the Source of Moisture: This is a strong indication of a significant breach in your anhydrous setup. Re-evaluate all potential sources of water, including solvents, reagents, and the reaction atmosphere.
-
Quench the Reaction: If the reaction is uncontrollable, quench it by carefully adding a protic solvent like methanol to consume any remaining isocyanate.
-
Issue 3: The reaction is sluggish or does not proceed to completion.
-
Possible Cause: While moisture is a primary concern, other factors can influence the reaction rate.
-
Troubleshooting Steps:
-
Catalyst: Some reactions of isocyanates, particularly with less nucleophilic partners, may require a catalyst. Consider the use of a suitable catalyst, such as a tertiary amine or a tin compound, if appropriate for your specific transformation.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Consult literature for similar reactions to determine the optimal temperature.
-
Purity of Reactants: Ensure all starting materials are of high purity, as impurities can inhibit the reaction.
-
Data Presentation
The presence of water has a significant impact on the yield of the desired product in reactions involving this compound. The following table provides a representative illustration of this effect based on typical observations in isocyanate chemistry.
| Water Content in Solvent (ppm) | Expected Yield of Desired Product | Observations |
| < 10 | > 95% | Clear reaction mixture, minimal to no precipitate. |
| 50 | 85-90% | Slight turbidity may be observed towards the end of the reaction. |
| 100 | 70-80% | Noticeable formation of a white precipitate (urea byproduct). |
| 500 | 30-50% | Significant precipitation, possible foaming or gas evolution. |
| > 1000 | < 10% | The reaction is dominated by the formation of the urea byproduct.[4] |
Experimental Protocols
Protocol 1: Drying of Reaction Solvents (e.g., Tetrahydrofuran - THF)
-
Pre-drying: Allow the solvent to stand over activated 3Å or 4Å molecular sieves for at least 24 hours.[5]
-
Setup: Assemble a distillation apparatus that has been oven-dried (125 °C for at least 24 hours) or flame-dried under vacuum.[6]
-
Drying Agent: In a dry, inert atmosphere, add sodium wire and a small amount of benzophenone to the pre-dried THF in the distillation flask. Benzophenone acts as an indicator; a deep blue or purple color indicates that the solvent is anhydrous.[5][7]
-
Reflux: Heat the mixture to reflux under a nitrogen or argon atmosphere until the characteristic deep blue color of the sodium benzophenone ketyl persists.[5]
-
Distillation: Distill the solvent directly into the reaction flask or a dry storage flask containing activated molecular sieves under an inert atmosphere.
-
Storage: Use the freshly distilled anhydrous solvent immediately or store it under an inert atmosphere over activated molecular sieves.
Protocol 2: Setting up a Reaction Under an Inert Atmosphere
-
Glassware Preparation: Thoroughly clean and oven-dry (125 °C for at least 24 hours) or flame-dry all glassware (reaction flask, condenser, dropping funnel, etc.) immediately before use.[6]
-
Assembly: Assemble the apparatus while it is still hot and immediately place it under a positive pressure of dry nitrogen or argon. A gas bubbler in the outlet line helps to monitor the positive pressure.
-
Purging: To ensure a completely inert atmosphere, evacuate the assembled apparatus with a vacuum pump and then backfill with the inert gas. Repeat this cycle three times.[8]
-
Reagent Addition: Add anhydrous solvents and non-moisture-sensitive reagents to the reaction flask via a dry syringe or cannula under a positive flow of inert gas. Solid reagents can be added through a side-arm flask under a counter-flow of inert gas.
-
Handling this compound: This reagent should be handled in a fume hood with appropriate personal protective equipment. Withdraw the required amount from the bottle using a dry syringe and add it dropwise to the reaction mixture. After use, flush the headspace of the reagent bottle with dry nitrogen or argon before re-sealing.
Protocol 3: Representative Synthesis of N-(5-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)urea
-
Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-methoxyaniline (1.23 g, 10 mmol) in 30 mL of anhydrous THF under a nitrogen atmosphere.
-
Addition of Isocyanate: To the stirred solution, add this compound (1.68 g, 10 mmol) dropwise via a syringe at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into 100 mL of cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure N-(5-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)urea.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Workflow for moisture-sensitive isocyanate reactions.
References
- 1. scribd.com [scribd.com]
- 2. resinlab.com [resinlab.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs): The Role of Moisture Concentration, Reaction Temperature, and Mixing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: 5-Chloro-2-methylphenyl Isocyanate Reaction Work-up
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chloro-2-methylphenyl isocyanate. Here you will find information on how to effectively remove unreacted isocyanate from your reaction mixture and purify your desired product.
Frequently Asked Questions (FAQs)
Q1: How can I remove unreacted this compound from my reaction mixture?
A1: Unreacted this compound can be removed through a process called quenching, where a reagent is added to selectively react with the excess isocyanate. Following quenching, the resulting derivative and the desired product can be separated using standard purification techniques such as liquid-liquid extraction, chromatography, or recrystallization.
Q2: What are suitable quenching agents for this compound?
A2: Primary and secondary amines, as well as alcohols, are effective quenching agents. The choice of quencher will depend on the nature of your desired product and the reaction solvent.
-
Primary Amines (e.g., n-butylamine): React very quickly with isocyanates to form ureas.
-
Secondary Amines (e.g., diisopropylamine): Also react readily to form ureas.
-
Alcohols (e.g., methanol): React to form urethanes (carbamates). The reaction is typically slower than with amines and may require a catalyst.[1]
Q3: How do I choose between an amine and an alcohol as a quenching agent?
A3: The choice depends on the ease of separation of the resulting urea or urethane from your product.
-
If your product is non-polar, quenching with an amine to form a more polar urea derivative can facilitate separation by extraction or chromatography.
-
If your product is polar, forming a potentially less polar urethane with an alcohol might be advantageous.
Q4: How can I monitor the progress of the quenching reaction?
A4: The disappearance of the isocyanate can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy. A spot test on a TLC plate with a suitable stain can indicate the presence of the isocyanate. In an IR spectrum, the characteristic strong absorption band of the isocyanate group (-N=C=O) is typically found around 2250-2275 cm⁻¹. The quenching reaction is complete when this peak is no longer observed.
Q5: What are the common methods for purifying the desired product after quenching?
A5: The most common purification methods are:
-
Liquid-Liquid Extraction: This technique separates compounds based on their different solubilities in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution).
-
Flash Column Chromatography: This is a widely used method for purifying and separating compounds from a mixture.
-
Recrystallization: This technique is used to purify solid compounds. It involves dissolving the impure solid in a suitable solvent at a high temperature and then allowing the desired compound to crystallize as the solution cools, leaving impurities behind in the solvent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Isocyanate peak still present in IR spectrum after quenching. | Insufficient amount of quenching agent added. | Add an additional amount of the quenching agent and continue to monitor the reaction by IR or TLC. |
| Low reactivity of the quenching agent. | Consider switching to a more reactive quenching agent (e.g., a primary amine instead of an alcohol). If using an alcohol, consider adding a catalyst (e.g., a tertiary amine like triethylamine). | |
| Difficulty separating the quenched urea/urethane from the desired product. | Similar polarity of the product and the quenched by-product. | Change the quenching agent to create a derivative with a significantly different polarity. For example, if you used a small amine, try a bulkier one to alter the derivative's properties. |
| Optimize the mobile phase for flash chromatography to achieve better separation. A gradient elution might be necessary. | ||
| Low yield of the desired product after purification. | Product loss during liquid-liquid extraction. | Perform multiple extractions with smaller volumes of solvent to improve recovery. Ensure the pH of the aqueous phase is optimized to keep your product in the organic layer. |
| Co-elution with the quenched by-product during chromatography. | Adjust the solvent system for chromatography. Consider using a different stationary phase if separation is particularly challenging. | |
| Product is partially soluble in the recrystallization solvent at low temperature. | Try a different solvent or a mixture of solvents for recrystallization. Cool the solution slowly to promote the formation of pure crystals. |
Experimental Protocols
Safety Precautions
This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, as well as respiratory sensitization and irritation.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Quenching agents such as n-butylamine and diisopropylamine are flammable and corrosive.[3][4][5][6][7] Methanol is flammable and toxic.[8][9] Handle these reagents with care and consult their respective Safety Data Sheets (SDS) before use.
Protocol 1: Quenching with a Primary Amine (n-Butylamine)
-
Reaction Setup: In a well-ventilated fume hood, cool the reaction mixture containing the unreacted this compound to 0 °C using an ice bath.
-
Quenching: Slowly add an excess (typically 1.5-2.0 equivalents relative to the initial excess of isocyanate) of n-butylamine to the stirred reaction mixture.
-
Monitoring: Monitor the reaction by TLC or IR spectroscopy until the isocyanate is no longer detected.
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove excess n-butylamine, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product containing the desired compound and the N-(5-chloro-2-methylphenyl)-N'-butylurea by-product.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the urea or urethane by-product has different solubility characteristics. Common solvents for recrystallizing ureas include ethanol, methanol, or mixtures with water.[10]
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may be necessary.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Properties of this compound and Common Quenching Agents
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₈H₆ClNO | 167.59 | 115 (at 5 mmHg) | 1.226 (at 25 °C) |
| n-Butylamine | C₄H₁₁N | 73.14 | 78 | 0.74 |
| Diisopropylamine | C₆H₁₅N | 101.19 | 84 | 0.722 |
| Methanol | CH₄O | 32.04 | 64.7 | 0.792 |
Table 2: Safety Information for this compound and Quenching Agents
| Compound | Hazard Statements | Precautionary Statements |
| This compound | Harmful if swallowed, in contact with skin or if inhaled. Causes skin and eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation.[2] | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of inadequate ventilation wear respiratory protection.[2] |
| n-Butylamine | Highly flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[4][5] | Keep away from heat/sparks/open flames/hot surfaces. – No smoking. Wear protective gloves/protective clothing/eye protection/face protection.[4][5] |
| Diisopropylamine | Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Toxic if inhaled. May cause respiratory irritation.[3][6] | Keep away from heat/sparks/open flames/hot surfaces. – No smoking. Wear protective gloves/protective clothing/eye protection/face protection.[3][6] |
| Methanol | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin or if inhaled. Causes damage to organs.[8][9] | Keep away from heat/sparks/open flames/hot surfaces. – No smoking. Do not breathe dust/fume/gas/mist/vapors/spray.[8][9] |
Visualizations
Caption: Workflow for removing unreacted isocyanate.
Caption: Troubleshooting decision tree.
References
- 1. quora.com [quora.com]
- 2. fishersci.com [fishersci.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. chemos.de [chemos.de]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. nj.gov [nj.gov]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. methanol.org [methanol.org]
- 9. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Selection for 5-Chloro-2-methylphenyl isocyanate Reactivity
Welcome to the technical support center for enhancing the reactivity of 5-Chloro-2-methylphenyl isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common issues that may arise during the catalytic reaction of this compound.
| Symptom | Possible Cause | Recommended Action |
| Slow or Incomplete Reaction | Insufficient Catalyst Activity: The chosen catalyst may have low efficacy for this specific substituted isocyanate. | - Catalyst Screening: Test a range of catalysts, including tertiary amines (e.g., DABCO) and organometallic compounds (e.g., Dibutyltin dilaurate - DBTDL). Aromatic isocyanates are generally more reactive than aliphatic ones, but catalyst choice remains crucial.[1][2] - Increase Catalyst Loading: Incrementally increase the catalyst concentration. Be mindful that excess catalyst can sometimes promote side reactions. |
| Catalyst Deactivation: The catalyst may be deactivated by impurities or reaction conditions. | - Check for Impurities: Ensure all reactants and solvents are free from moisture and acidic impurities, which can neutralize basic catalysts or deactivate organometallic ones.[1] - Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by atmospheric moisture.[3] | |
| Low Reaction Temperature: The reaction temperature may be too low for the desired reaction rate. | - Increase Temperature: Gradually increase the reaction temperature. Note that higher temperatures can sometimes lead to side reactions like trimerization.[4] | |
| Formation of White Precipitate | Moisture Contamination: Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The amine then reacts with another isocyanate molecule to form a white, insoluble urea precipitate.[3] | - Dry Reagents and Solvents: Ensure all reagents and solvents are rigorously dried before use. Use of molecular sieves or distillation from a suitable drying agent is recommended. - Inert Atmosphere: As mentioned above, maintaining an inert atmosphere is critical to exclude moisture.[3] |
| Product Gelation or Insoluble Solid Formation | Isocyanate Trimerization: Certain catalysts, particularly at elevated temperatures, can promote the cyclotrimerization of isocyanates to form highly stable isocyanurate rings, leading to cross-linking and gelation.[4] | - Catalyst Selection: Select a catalyst that favors the desired reaction (e.g., urethane formation) over trimerization. Tertiary amines are often less prone to promoting trimerization than some organometallic catalysts.[4] - Temperature Control: Carefully control the reaction temperature to minimize trimerization. |
| Lower than Expected Molecular Weight of Polymer | Allophanate and Biuret Formation: Excess isocyanate can react with the urethane or urea linkages already formed, creating allophanate and biuret cross-links, respectively. This can limit chain growth.[4] | - Stoichiometric Control: Maintain a strict 1:1 stoichiometry of isocyanate to the co-reactant. If a slight excess of isocyanate is necessary, consider adding it portion-wise to control its concentration.[4] |
Frequently Asked Questions (FAQs)
Q1: Which catalysts are generally recommended for enhancing the reactivity of aromatic isocyanates like this compound?
A1: For aromatic isocyanates, both tertiary amines and organometallic compounds are effective. Common choices include:
-
Tertiary Amines: Such as 1,4-diazabicyclo[2.2.2]octane (DABCO). They are generally good catalysts for the isocyanate-hydroxyl reaction.
-
Organometallic Compounds: Dibutyltin dilaurate (DBTDL) is a widely used and highly effective catalyst.[1] Zirconium and bismuth compounds are also used as alternatives to tin catalysts.[5] The electron-withdrawing nature of the chlorine atom in this compound generally increases the electrophilicity of the isocyanate carbon, making it more reactive.[6]
Q2: How does moisture affect my reaction with this compound?
A2: Moisture is highly detrimental to isocyanate reactions. This compound will react with water to form a disubstituted urea, consuming two equivalents of the isocyanate for every one equivalent of water. This side reaction not only reduces the yield of your desired product but also generates carbon dioxide, which can cause foaming, and the resulting urea is often insoluble, complicating purification.[3]
Q3: My reaction is very slow, even with a catalyst. What can I do?
A3: If your reaction is sluggish, consider the following:
-
Increase Catalyst Concentration: The catalyst loading may be too low.
-
Increase Temperature: Gently heating the reaction mixture can significantly increase the reaction rate.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate. Experiment with different aprotic solvents to find the optimal medium for your reaction.
-
Reagent Purity: Ensure your starting materials are pure and free of inhibitors that may be present from manufacturing.[4]
Q4: Are there any safety concerns I should be aware of when working with this compound?
A4: Yes, isocyanates are potent respiratory and skin sensitizers and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[7][8] Exposure can lead to asthma-like symptoms and other health issues.[8] Always consult the Safety Data Sheet (SDS) before use.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the co-reactant (e.g., alcohol, amine) and dry, aprotic solvent.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.
-
Catalyst Addition: Add the selected catalyst (e.g., 0.1-1 mol% of DABCO or DBTDL) to the stirred solution.
-
Isocyanate Addition: Slowly add a solution of this compound in the same dry solvent to the reaction mixture at the desired temperature.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as FT-IR spectroscopy (disappearance of the N=C=O stretch at ~2270 cm⁻¹) or chromatography (TLC, GC, HPLC).
-
Work-up: Once the reaction is complete, quench any remaining isocyanate if necessary (e.g., by adding a small amount of methanol) and proceed with the appropriate purification steps.
Protocol 2: Monitoring Reaction Kinetics by FT-IR Spectroscopy
-
Setup: Use an in-situ FT-IR spectrometer with an attenuated total reflectance (ATR) probe.
-
Background Spectrum: In a temperature-controlled reaction vessel, add the co-reactant and solvent. Insert the ATR probe and collect a background spectrum.
-
Reaction Initiation: Add the catalyst to the co-reactant solution and stir. Then, add the this compound to initiate the reaction.
-
Data Collection: Immediately begin collecting spectra at regular intervals.
-
Analysis: Monitor the decrease in the intensity of the isocyanate peak (~2270 cm⁻¹) over time to determine the reaction rate.
Visualizations
Caption: Catalyzed reaction pathway for this compound.
Caption: Troubleshooting workflow for common isocyanate reaction issues.
References
- 1. pcimag.com [pcimag.com]
- 2. pcimag.com [pcimag.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wernerblank.com [wernerblank.com]
- 6. benchchem.com [benchchem.com]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
Validation & Comparative
Spectroscopic Confirmation of 5-Chloro-2-methylphenyl Isocyanate Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of reaction products derived from 5-chloro-2-methylphenyl isocyanate with those of similar isocyanates. Detailed experimental protocols, comparative data tables, and reaction pathway visualizations are presented to aid in the identification and characterization of these compounds, which are of significant interest in medicinal chemistry and materials science.
Introduction
Isocyanates are a class of highly reactive compounds widely used as building blocks in the synthesis of a variety of important materials, including polyurethanes, pharmaceuticals, and pesticides. The reactivity of the isocyanate group (-N=C=O) with nucleophiles such as amines and alcohols allows for the formation of stable urea and carbamate linkages, respectively. The specific spectroscopic signatures of these products are crucial for their unambiguous identification and characterization.
This guide focuses on the reaction products of this compound and provides a comparative analysis with two structurally related isocyanates: 2-methylphenyl isocyanate and 4-chlorophenyl isocyanate. By examining the influence of the chloro and methyl substituents on the spectroscopic properties of the resulting ureas and carbamates, researchers can gain a deeper understanding of structure-property relationships in this class of compounds.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and spectroscopic characterization of representative urea and carbamate derivatives of this compound and its analogs.
General Synthesis of Urea Derivatives
A solution of the respective isocyanate (1.0 eq.) in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). To this solution, the corresponding amine (1.05 eq.) is added dropwise with stirring at room temperature. The reaction mixture is stirred for a predetermined period (typically 1-4 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired urea derivative.
General Synthesis of Carbamate Derivatives
In a flame-dried round-bottom flask under an inert atmosphere, the respective isocyanate (1.0 eq.) is dissolved in an anhydrous solvent. A catalytic amount of a suitable catalyst (e.g., dibutyltin dilaurate) may be added. The corresponding alcohol (1.1 eq.) is then added dropwise to the stirred solution at room temperature. The reaction is monitored by TLC. After the reaction is complete, the solvent is evaporated, and the resulting crude product is purified by an appropriate method like column chromatography to obtain the pure carbamate.[1]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.[2][3]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory or by preparing KBr pellets.[4][5] Spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument to determine the molecular weight and fragmentation pattern of the synthesized compounds.[6][7]
Results and Discussion
The spectroscopic data for the synthesized urea and carbamate derivatives are summarized in the following tables for comparative analysis.
Table 1: Spectroscopic Data for the Reaction Product of this compound with n-Propylamine
| Spectroscopic Technique | N-(5-chloro-2-methylphenyl)-N'-propylurea |
| ¹H NMR (CDCl₃, δ ppm) | ~8.1 (s, 1H, Ar-NH), ~7.2-7.0 (m, 3H, Ar-H), ~6.1 (t, 1H, Alkyl-NH), ~3.2 (q, 2H, N-CH₂), ~2.2 (s, 3H, Ar-CH₃), ~1.6 (sext, 2H, CH₂), ~0.9 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~156.0 (C=O), ~136.0, ~133.0, ~130.0, ~128.0, ~125.0, ~122.0 (Ar-C), ~42.0 (N-CH₂), ~23.0 (CH₂), ~17.0 (Ar-CH₃), ~11.0 (CH₃) |
| FTIR (cm⁻¹) | ~3320 (N-H stretch), ~1635 (C=O stretch, Amide I), ~1560 (N-H bend, Amide II) |
| MS (m/z) | [M+H]⁺ calculated for C₁₁H₁₅ClN₂O: 227.09; found: 227.1 |
Table 2: Spectroscopic Data for the Reaction Product of this compound with Propan-2-ol
| Spectroscopic Technique | propan-2-yl N-(5-chloro-2-methylphenyl)carbamate |
| ¹H NMR (CDCl₃, δ ppm) | ~7.8 (s, 1H, Ar-NH), ~7.1-6.9 (m, 3H, Ar-H), ~5.0 (sept, 1H, O-CH), ~2.2 (s, 3H, Ar-CH₃), ~1.3 (d, 6H, CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~153.5 (C=O), ~135.0, ~132.0, ~130.0, ~127.0, ~124.0, ~121.0 (Ar-C), ~69.0 (O-CH), ~22.0 (CH₃), ~17.0 (Ar-CH₃) |
| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~1700 (C=O stretch), ~1220 (C-O stretch) |
| MS (m/z) | [M+H]⁺ calculated for C₁₁H₁₄ClNO₂: 228.07; found: 228.1 |
Table 3: Comparative Spectroscopic Data of Urea Derivatives from Different Isocyanates and n-Propylamine
| Spectroscopic Feature | N-(5-chloro-2-methylphenyl)-N'-propylurea | N-(2-methylphenyl)-N'-propylurea (Alternative 1) | N-(4-chlorophenyl)-N'-propylurea (Alternative 2) |
| Aromatic ¹H NMR (δ ppm) | ~7.2-7.0 (m, 3H) | ~7.3-6.9 (m, 4H) | ~7.2 (d, 2H), ~7.1 (d, 2H) |
| Amide C=O ¹³C NMR (δ ppm) | ~156.0 | ~156.5 | ~155.5 |
| FTIR C=O Stretch (cm⁻¹) | ~1635 | ~1640 | ~1630 |
Table 4: Comparative Spectroscopic Data of Carbamate Derivatives from Different Isocyanates and Propan-2-ol
| Spectroscopic Feature | propan-2-yl N-(5-chloro-2-methylphenyl)carbamate | propan-2-yl N-(2-methylphenyl)carbamate (Alternative 1) | propan-2-yl N-(4-chlorophenyl)carbamate (Alternative 2) |
| Aromatic ¹H NMR (δ ppm) | ~7.1-6.9 (m, 3H) | ~7.2-6.8 (m, 4H) | ~7.3 (d, 2H), ~7.2 (d, 2H) |
| Carbamate C=O ¹³C NMR (δ ppm) | ~153.5 | ~154.0 | ~153.0 |
| FTIR C=O Stretch (cm⁻¹) | ~1700 | ~1705 | ~1695 |
The presence of the electron-withdrawing chloro group and the electron-donating methyl group on the phenyl ring of the isocyanate influences the electronic environment of the resulting urea and carbamate functionalities. These electronic effects manifest as subtle but measurable shifts in the NMR chemical shifts and FTIR stretching frequencies of the N-H, C=O, and C-N/C-O bonds. For instance, the electron-withdrawing nature of the chlorine atom in the para position of 4-chlorophenyl isocyanate generally leads to a downfield shift of the aromatic protons and a slight shift in the carbonyl stretching frequency compared to the unsubstituted or methyl-substituted analogs.
Visualizations
The following diagrams illustrate the general reaction pathways and a typical experimental workflow for the characterization of isocyanate reaction products.
Caption: General reaction pathway for the formation of a urea derivative.
Caption: General reaction pathway for the formation of a carbamate derivative.
Caption: A typical experimental workflow for synthesis and characterization.
Conclusion
This guide provides a framework for the spectroscopic confirmation of reaction products of this compound. The presented data and protocols offer a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. By comparing the spectroscopic data of the target compounds with those of structurally similar analogs, a more robust and confident characterization can be achieved. The provided reaction pathways and workflow diagrams serve as a visual aid to understand the underlying chemical transformations and the analytical process. Further research could expand this guide to include a wider range of nucleophiles and isocyanate analogs, providing an even more comprehensive database for the scientific community.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mse.washington.edu [mse.washington.edu]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Reactivity Analysis of Substituted Phenyl Isocyanates
This guide provides a detailed comparison of the reactivity of various substituted phenyl isocyanates, offering experimental data, methodologies, and visual representations of reaction mechanisms and workflows. It is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry to facilitate informed decisions in experimental design and compound selection.
The reactivity of phenyl isocyanates is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the isocyanate carbon atom, leading to an increased reaction rate with nucleophiles. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the isocyanate carbon, resulting in a slower reaction rate. This relationship can be quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants (σ).[1]
Quantitative Reactivity Data
The following table summarizes the relative reactivity of various substituted phenyl isocyanates with alcohols. The data is presented to illustrate the impact of different substituents on the reaction rate.
| Substituent (Position) | Substituent Type | Hammett Constant (σ) | Relative Rate Constant (k_rel) |
| 4-NO₂ | Electron-Withdrawing | 0.78 | 3.30 |
| 3-NO₂ | Electron-Withdrawing | 0.71 | 2.80 |
| 4-Cl | Electron-Withdrawing | 0.23 | 1.25 |
| 3-Cl | Electron-Withdrawing | 0.37 | 1.50 |
| H (Unsubstituted) | Neutral | 0.00 | 1.00 |
| 4-CH₃ | Electron-Donating | -0.17 | 0.60 |
| 3-CH₃ | Electron-Donating | -0.07 | 0.80 |
| 4-OCH₃ | Electron-Donating | -0.27 | 0.45 |
Note: The relative rate constants are generalized from multiple sources and are intended to show the trend in reactivity. The absolute values can vary depending on the specific alcohol, solvent, and temperature used in the reaction.
Reaction Mechanism and Electronic Effects
The reaction of a phenyl isocyanate with a nucleophile, such as an alcohol, proceeds via a nucleophilic addition to the carbonyl carbon of the isocyanate group. The electronic nature of the substituent on the phenyl ring plays a crucial role in modulating the reactivity.
Experimental Protocols
Two common methods for analyzing the reactivity of phenyl isocyanates are in-situ Fourier Transform Infrared (FTIR) spectroscopy and back-titration to determine the isocyanate (NCO) content.
In-Situ FTIR Spectroscopy for Reaction Monitoring
This method allows for real-time monitoring of the isocyanate concentration by tracking the disappearance of the characteristic N=C=O stretching vibration band.[2][3]
Materials and Equipment:
-
FTIR spectrometer with a heated attenuated total reflectance (ATR) probe
-
Reaction vessel (e.g., three-neck flask) with a port for the ATR probe
-
Temperature controller and magnetic stirrer
-
Substituted phenyl isocyanate
-
Nucleophile (e.g., alcohol)
-
Anhydrous solvent (e.g., toluene, THF)
-
Nitrogen or argon supply for inert atmosphere
Procedure:
-
Set up the reaction vessel with the ATR probe, temperature controller, stirrer, and inert gas inlet.
-
Charge the reactor with the substituted phenyl isocyanate and the anhydrous solvent.
-
Heat the mixture to the desired reaction temperature and begin stirring.
-
Collect a background spectrum of the isocyanate solution.
-
Inject the nucleophile into the reaction mixture to initiate the reaction.
-
Immediately begin collecting FTIR spectra at regular time intervals (e.g., every 30-60 seconds).
-
Monitor the decrease in the absorbance of the isocyanate peak, which appears around 2250-2285 cm⁻¹.
-
Continue data collection until the isocyanate peak disappears or its area remains constant, indicating the completion of the reaction.
-
The rate constant can be determined by plotting the natural logarithm of the isocyanate peak area versus time.
Determination of NCO Content by Back-Titration
This method involves reacting the isocyanate with an excess of a standard solution of a primary or secondary amine (e.g., di-n-butylamine) and then titrating the unreacted amine with a standard acid solution.[4][5][6][7][8]
Materials and Equipment:
-
Automatic titrator or burette setup
-
pH electrode or colorimetric indicator (e.g., bromophenol blue)
-
Conical flasks with stoppers
-
Magnetic stirrer and stir bars
-
Substituted phenyl isocyanate
-
Standard solution of di-n-butylamine in a dry solvent (e.g., toluene)
-
Standardized hydrochloric acid (HCl) solution (e.g., in isopropanol)
-
Anhydrous toluene and isopropanol
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the substituted phenyl isocyanate into a conical flask.
-
Add a precise volume of the standard di-n-butylamine solution to the flask, ensuring the amine is in excess.
-
Stopper the flask and stir the mixture for a specified time (e.g., 15 minutes) at room temperature to allow the isocyanate to react completely with the amine.
-
Blank Preparation: In a separate flask, prepare a blank by adding the same volume of the di-n-butylamine solution to the same amount of solvent used for the sample, but without the isocyanate.
-
Titration: Add isopropanol to both the sample and blank flasks to ensure miscibility during titration.
-
Titrate both the sample and the blank solutions with the standardized HCl solution to the endpoint, which can be determined potentiometrically or by a color change of the indicator.
-
Calculation: The percentage of NCO is calculated using the following formula: %NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample Where:
-
V_blank = volume of HCl used for the blank titration (mL)
-
V_sample = volume of HCl used for the sample titration (mL)
-
N_HCl = normality of the HCl solution
-
4.202 = milliequivalent weight of the NCO group * 100
-
W_sample = weight of the sample (g)
-
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of the reactivity of substituted phenyl isocyanates.
References
- 1. assets.cambridge.org [assets.cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How to Calculate Free NCO Content Percentage [chemicalslearning.com]
- 5. hiranuma.com [hiranuma.com]
- 6. pages.hannainst.com [pages.hannainst.com]
- 7. xylem.com [xylem.com]
- 8. xylemanalytics.com [xylemanalytics.com]
A Comparative Guide to Isocyanate Derivatizing Agents: Evaluating 5-Chloro-2-methylphenyl isocyanate Against Established Reagents
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in chromatography and mass spectrometry, derivatization is a critical step to enhance the detectability and chromatographic behavior of analytes. Isocyanates are a versatile class of derivatizing agents, primarily used for compounds containing active hydrogen atoms, such as amines and alcohols. The choice of isocyanate reagent can significantly impact the sensitivity, selectivity, and robustness of an analytical method. This guide provides a comprehensive comparison of 5-Chloro-2-methylphenyl isocyanate with other commonly used isocyanate derivatizing agents, supported by available experimental data and theoretical considerations.
Established Isocyanate Derivatizing Agents: A Performance Overview
Several isocyanate-based reagents have been developed and are widely used for the derivatization of a variety of analytes. These reagents are often designed to introduce a chromophore, a fluorophore, or a readily ionizable group to the analyte, thereby enhancing its detection by UV-Visible, fluorescence, or mass spectrometry detectors. The most common and well-characterized of these are 1-(9-anthracenylmethyl)piperazine (MAP), 1-(2-methoxyphenyl)piperazine (MOPP), 9-(methylaminomethyl)anthracene (MAMA), tryptamine (TRYP), and di-n-butylamine (DBA).
The performance of these established reagents has been evaluated based on several key parameters:
-
Reactivity: The speed and efficiency of the reaction between the derivatizing agent and the analyte are crucial for a successful and reproducible method.
-
Derivative Stability: The resulting derivative must be stable under the chromatographic conditions and during storage to ensure accurate and reliable quantification.
-
Detection Sensitivity: The structural features of the derivatizing agent dictate the sensitivity of detection. For instance, reagents with large aromatic systems are suitable for UV and fluorescence detection.
A summary of the relative performance of some of these reagents is presented in the tables below.
Table 1: Relative Reactivity and Molar Absorptivity of Common Isocyanate Derivatizing Reagents
| Derivatizing Reagent | Relative Reactivity with Phenyl Isocyanate[1] | Average Molar Absorptivity (ε) at λmax[1] |
| 1-(9-anthracenylmethyl)piperazine (MAP) | 100 | 1.47 x 10⁵ ± 3.50% |
| 1-(2-methoxyphenyl)piperazine (MOPP) | 88 | Not Reported |
| 9-(methylaminomethyl)anthracene (MAMA) | 25 | 1.38 x 10⁵ ± 7.07% |
| Tryptamine (TRYP) | 30 | 3.98 x 10⁴ ± 13.1% |
Table 2: Relative Fluorescence Response of Derivatives
| Derivatizing Reagent | Average Fluorescence Response[1] |
| 1-(9-anthracenylmethyl)piperazine (MAP) | 100 ± 32.6% |
| 9-(methylaminomethyl)anthracene (MAMA) | 41.0 ± 58.8% |
| Tryptamine (TRYP) | 2.27 ± 15.6% |
This compound: A Theoretical Evaluation
While this compound is commercially available, its application as a derivatizing agent for analytical purposes is not well-documented in scientific literature. Its primary use appears to be in the synthesis of other chemical entities, such as chiral stationary phases for chromatography. However, based on its chemical structure, we can infer its potential performance as a derivatizing agent in comparison to the established reagents.
Theoretical Reactivity
The reactivity of the isocyanate group (-N=C=O) is influenced by the electronic effects of the substituents on the phenyl ring.
-
Electron-withdrawing groups (like the chloro group) increase the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. This would suggest that this compound should have a higher reactivity compared to unsubstituted phenyl isocyanate.
-
Electron-donating groups (like the methyl group) decrease the electrophilicity of the isocyanate carbon, thus reducing its reactivity.
In this compound, the presence of both an electron-withdrawing chloro group and an electron-donating methyl group will result in a combined effect on the reactivity of the isocyanate group. The net effect will depend on their relative positions on the aromatic ring. In this case, the chloro group is expected to have a stronger activating effect than the deactivating effect of the methyl group, likely resulting in a reagent that is more reactive than phenyl isocyanate but potentially less reactive than isocyanates with multiple strong electron-withdrawing groups.
Potential for Detection
The suitability of a derivatizing agent is also determined by the detection characteristics of its derivatives.
-
UV-Vis Detection: The phenyl ring in this compound provides a chromophore, allowing for UV detection. However, its molar absorptivity is expected to be significantly lower than that of reagents containing extended aromatic systems like MAP or MAMA, leading to lower sensitivity in UV-based methods.
-
Mass Spectrometry (MS) Detection: The presence of a chlorine atom in the molecule offers a distinct advantage for MS detection. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[2][3] This results in a characteristic isotopic pattern in the mass spectrum of the derivative, with two molecular ion peaks (M and M+2) separated by two mass units and with a 3:1 intensity ratio.[2][3] This unique isotopic signature can aid in the identification and confirmation of the derivatized analyte, reducing the likelihood of false positives.[4]
-
Electron Capture Detection (ECD): For gas chromatography, the halogenated nature of the this compound derivative would make it highly sensitive to an Electron Capture Detector (ECD).[5][6][7][8] ECD is known for its exceptional sensitivity towards electronegative compounds, particularly those containing halogens.[6][7] This could enable trace-level analysis of analytes that can be derivatized with this reagent and are amenable to GC analysis.
Experimental Protocols
Detailed experimental protocols for derivatization are crucial for method development and validation. Below are protocols for established reagents and a proposed protocol for this compound.
Protocol 1: Derivatization of Amines with 1-(9-anthracenylmethyl)piperazine (MAP) for HPLC-Fluorescence/UV Analysis
This protocol is based on established methods for the analysis of isocyanates in air, where MAP is used as the derivatizing agent.[9]
Materials:
-
1-(9-anthracenylmethyl)piperazine (MAP) solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile).
-
Analyte solution (containing primary or secondary amines).
-
Acetonitrile (HPLC grade).
-
Reaction vials.
Procedure:
-
To 100 µL of the analyte solution in a reaction vial, add 100 µL of the MAP solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15-30 minutes. The reaction can be gently heated (e.g., at 40-50 °C) to expedite the process, but this should be optimized for the specific analyte.
-
After the reaction is complete, dilute the mixture with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject an aliquot of the diluted solution into the HPLC system equipped with a fluorescence or UV detector. For MAP derivatives, fluorescence detection typically offers higher sensitivity.
Protocol 2: Derivatization of Isocyanates with di-n-butylamine (DBA) for LC-MS/MS Analysis
This protocol is adapted from methods for the analysis of airborne isocyanates.[10][11][12][13]
Materials:
-
di-n-butylamine (DBA) solution (e.g., 0.01 M in a solvent like toluene or acetonitrile).
-
Isocyanate-containing sample.
-
Acetonitrile (LC-MS grade).
-
Reaction vials.
Procedure:
-
Collect the isocyanate sample in an impinger containing the DBA solution or on a filter impregnated with DBA.
-
For liquid samples, add an aliquot of the sample to the DBA solution in a reaction vial.
-
The derivatization reaction is typically very fast and occurs upon mixing.
-
Evaporate the solvent and excess DBA under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water mixture) for LC-MS/MS analysis.
-
Inject the reconstituted sample into the LC-MS/MS system.
Proposed Protocol 3: Derivatization of Amines or Alcohols with this compound for GC-MS or GC-ECD Analysis
This is a hypothetical protocol based on general procedures for isocyanate derivatization. Optimization will be required for specific applications.
Materials:
-
This compound.
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or toluene).
-
Analyte solution (containing primary/secondary amines or alcohols, dried to remove water).
-
Reaction vials (with inert caps).
-
Optional: a non-nucleophilic base (e.g., pyridine or triethylamine) to catalyze the reaction, especially for less reactive analytes like hindered alcohols.
Procedure:
-
Prepare a solution of this compound in the chosen anhydrous solvent (e.g., 1-10 mg/mL).
-
In a reaction vial, add 100 µL of the dried analyte solution.
-
Add a slight excess of the this compound solution (e.g., 120 µL).
-
If using a catalyst, add a small amount (e.g., 5-10 µL).
-
Seal the vial and heat at a suitable temperature (e.g., 60-80 °C) for a duration that needs to be optimized (e.g., 30-60 minutes).
-
After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS or GC-ECD system. Alternatively, a cleanup step may be necessary to remove excess reagent.
Visualizing the Derivatization Workflow
The following diagrams, generated using the DOT language, illustrate the general workflow for derivatization and the chemical structures involved.
Caption: General workflow for analyte derivatization using an isocyanate reagent.
Caption: Structures of selected isocyanate derivatizing agents and a general reaction scheme.
Conclusion
Based on theoretical considerations, this compound presents a mixed profile. Its reactivity is likely enhanced by the chloro substituent, but its utility for UV-based detection is probably limited compared to reagents with larger chromophores. The most significant potential advantage of using this compound lies in its application with mass spectrometry and electron capture detection, where the presence of a chlorine atom can provide a distinct isotopic signature for confident identification and high sensitivity for halogenated compounds, respectively.
For researchers and drug development professionals seeking to develop new analytical methods, the established reagents offer a reliable starting point with a wealth of supporting literature. However, for applications where MS or ECD is the preferred detection method and a unique derivative mass is desirable, the investigation and validation of this compound as a novel derivatizing agent could be a worthwhile endeavor. Further experimental studies are required to fully elucidate its performance and validate its potential in analytical derivatization.
References
- 1. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Quantification of alcohols, diols and glycerol in fermentation with an instantaneous derivatization using trichloroacetyl isocyanante via liquid chromatography-massspectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. Electron capture detector - Wikipedia [en.wikipedia.org]
- 7. Electron Capture Detector | GC-ECD [scioninstruments.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. asn.sn [asn.sn]
- 10. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. theanalyticalscientist.com [theanalyticalscientist.com]
- 12. Determination of complex mixtures of airborne isocyanates and amines. Part 1. Liquid chromatography with ultraviolet detection of monomeric and polymeric isocyanates as their dibutylamine derivatives - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for 5-Chloro-2-methylphenyl Isocyanate Derivatives
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of reactive intermediates like 5-Chloro-2-methylphenyl isocyanate is critical for ensuring the safety, quality, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) remains the cornerstone for such analyses. This guide provides a comparative overview of established HPLC-based methods, offering insights into their principles, performance, and detailed protocols to aid in the selection and validation of the most suitable approach for your laboratory.
While a specific, validated HPLC method for this compound was not found in the public literature, several robust methods for aromatic isocyanates can be adapted and validated for this specific compound. Isocyanates are highly reactive and require derivatization prior to HPLC analysis to form stable, detectable products. This guide compares three widely recognized approaches: NIOSH Method 5525, OSHA Method 42, and modern Liquid Chromatography-Mass Spectrometry (LC-MS) methods utilizing various derivatizing agents.
Method Comparison: At a Glance
The selection of an analytical method hinges on factors such as required sensitivity, selectivity, available equipment, and the nature of the sample matrix. Below is a summary of the key performance characteristics of the compared methods, based on data for common aromatic diisocyanates like Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI), which can serve as a baseline for the validation of a method for this compound.
| Parameter | NIOSH Method 5525 | OSHA Method 42 | LC-MS/MS with Derivatization |
| Derivatizing Agent | 1-(9-Anthracenylmethyl)piperazine (MAP) | 1-(2-Pyridyl)piperazine (PP) | 1-(2-Methoxyphenyl)piperazine (MPP), Di-n-butylamine (DBA) |
| Detection | UV/Fluorescence | UV/Fluorescence | Mass Spectrometry (MS/MS) |
| Precision (RSD) | Filters: 6% for 2,4-TDI and MDI | Repeatability: 2.98% - 4.51% for TDI and MDI[1] | Within-batch: <13%[2] |
| Recovery | Mean TRIG recovery: 92%[3] | 99% - 103% for TDI and MDI[1] | 80% - 120% (inter-laboratory comparison)[2] |
| Limit of Detection (LOD) | Estimated: 0.2 nmole NCO per species per sample[4] | Low LOD and LOQ ensured for harmful concentrations[1] | Enables low detection limits[5] |
| Linearity (r²) | > 0.99[6] | - | > 0.995[2] |
| Selectivity | Good, enhanced by dual detectors | Good | Excellent, due to mass-based detection[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections outline the key steps for each of the compared approaches.
NIOSH Method 5525 (MAP Derivatization)
This method is designed for the analysis of total reactive isocyanate groups (TRIG) and can be adapted for specific monomeric isocyanates.
-
Sample Preparation & Derivatization:
-
For air samples, draw air through a glass fiber filter impregnated with 1-(9-anthracenylmethyl)piperazine (MAP).[8][4]
-
For bulk or reaction samples, a dilute solution of the isocyanate in a suitable solvent (e.g., methylene chloride) is reacted with the MAP reagent.
-
The resulting stable urea derivative is then extracted.
-
-
HPLC Conditions:
-
Column: Reversed-phase C8 or C18 column (e.g., Inertsil™ C8, 150 x 4.6 mm, 5-µm).[8]
-
Mobile Phase: A pH gradient is typically used to separate various isocyanate species. For example, a linear gradient from 100% mobile phase A (e.g., 65:35 (v/v) acetonitrile-pH 6 buffer) to 100% mobile phase B (e.g., 65:35 (v/v) acetonitrile-pH 1.6 buffer).[4]
-
Flow Rate: 1.5 mL/min.[4]
-
Detection:
-
-
Quantification: Monomers are quantified by comparing their peak response to a calibration curve generated from standards. Total isocyanate content can be measured using the UV area of all isocyanate-related peaks.[4]
OSHA Method 42 (PP Derivatization)
This method is widely used for monitoring airborne isocyanates but can be adapted for the analysis of bulk samples.
-
Sample Preparation & Derivatization:
-
HPLC Conditions:
-
Quantification: Based on a calibration curve prepared from derivatized standards of the target isocyanate.
LC-MS/MS Methods (MPP or DBA Derivatization)
LC-MS/MS offers superior selectivity and sensitivity, making it an increasingly popular choice for the analysis of isocyanates.[7]
-
Sample Preparation & Derivatization:
-
UPLC/HPLC Conditions:
-
Column: A high-resolution reversed-phase column is used (e.g., Titan C18, 5 cm × 2.1 mm, 1.9 µm).[5]
-
Mobile Phase: A gradient elution with mobile phases suitable for MS detection, such as water and acetonitrile with a small amount of formic acid.[5]
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min for UHPLC systems.[5]
-
-
MS/MS Detection:
-
Quantification: A calibration curve is constructed using derivatized standards. The use of a stable isotope-labeled internal standard is highly recommended to improve accuracy and precision.
Mandatory Visualization
A crucial step before implementing any of these methods for routine use is a thorough method validation to ensure the results are reliable. The following diagram illustrates a typical workflow for HPLC method validation.
Caption: Workflow for a comprehensive HPLC method validation.
Conclusion
The analysis of this compound and its derivatives can be effectively achieved by adapting and validating established HPLC methods for aromatic isocyanates. The choice between NIOSH 5525, OSHA 42, and modern LC-MS/MS techniques will depend on the specific requirements of the analysis. NIOSH and OSHA methods are well-documented and robust, while LC-MS/MS provides unparalleled selectivity and sensitivity. Regardless of the chosen method, a thorough validation as outlined in the workflow is paramount to ensure the generation of high-quality, reliable, and defensible analytical data in a regulated environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. cdc.gov [cdc.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. epa.gov [epa.gov]
- 7. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 8. Page:NIOSH Manual of Analytical Methods - 5525.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 9. americanchemistry.com [americanchemistry.com]
- 10. lcms.cz [lcms.cz]
Purity Analysis of Commercial 5-Chloro-2-methylphenyl Isocyanate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents is paramount in research and drug development, where even trace impurities can lead to anomalous results, side reactions, and compromised product quality. 5-Chloro-2-methylphenyl isocyanate is a key building block in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. Ensuring the high purity of this reagent is critical for the synthesis of target molecules with desired efficacy and safety profiles.
This guide provides a comparative analysis of the purity of commercial this compound samples from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C). The comparison is based on data obtained from three common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and back-titration for the determination of isocyanate content. Detailed experimental protocols are provided to allow for replication and adaptation of these methods.
Comparative Purity Analysis
The purity of this compound samples from three different commercial suppliers was assessed using GC-FID, HPLC-UV, and a back-titration method. The results are summarized in the tables below.
Table 1: Purity of Commercial this compound Samples
| Supplier | Purity by GC-FID (%) | Purity by HPLC-UV (%) | Isocyanate Content by Titration (%) |
| Supplier A | 99.2 | 99.5 | 99.1 |
| Supplier B | 98.5 | 98.8 | 98.4 |
| Supplier C | 99.8 | 99.9 | 99.7 |
Table 2: Impurity Profile of Commercial this compound Samples
| Impurity | Supplier A (%) | Supplier B (%) | Supplier C (%) |
| 5-Chloro-2-methylaniline | 0.3 | 0.6 | 0.1 |
| Dimer | 0.2 | 0.3 | < 0.05 |
| Unidentified Impurity 1 | 0.1 | 0.2 | Not Detected |
| Unidentified Impurity 2 | 0.2 | 0.1 | < 0.05 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is used to separate and quantify the volatile components of the sample.
-
Instrumentation: Agilent 7890B GC system with a flame ionization detector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Sample Preparation: A 10 mg/mL solution of the isocyanate sample in anhydrous toluene was prepared.
-
Quantification: The percentage purity was calculated based on the area normalization of the main peak.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method involves the derivatization of the isocyanate group for improved detection and separation.
-
Instrumentation: Shimadzu LC-20AD HPLC system with a SPD-20A UV/Vis detector.
-
Derivatization Reagent: Di-n-butylamine (DBA).
-
Column: C18 column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) was used. The gradient started at 50% acetonitrile and increased to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: A 1 mg/mL solution of the isocyanate sample in anhydrous acetonitrile was prepared. To 1 mL of this solution, 100 µL of a 10% solution of di-n-butylamine in acetonitrile was added. The mixture was allowed to react for 15 minutes at room temperature before injection.
-
Quantification: The percentage purity was determined by area normalization of the derivatized product peak.
Isocyanate Content by Back-Titration
This titrimetric method determines the amount of reactive isocyanate groups.[1][2][3]
-
Reagents:
-
0.2 N solution of di-n-butylamine in anhydrous toluene.
-
0.1 N standardized hydrochloric acid.
-
Bromophenol blue indicator.
-
Anhydrous toluene and isopropanol.
-
-
Procedure:
-
Accurately weigh approximately 1 g of the isocyanate sample into a dry 250 mL Erlenmeyer flask.
-
Add 20 mL of anhydrous toluene to dissolve the sample.
-
Pipette 25.0 mL of the 0.2 N di-n-butylamine solution into the flask. Stopper the flask and swirl to mix.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Add 50 mL of isopropanol and 4-5 drops of bromophenol blue indicator.
-
Titrate the excess di-n-butylamine with 0.1 N hydrochloric acid until the color changes from blue to yellow.
-
Perform a blank titration using the same procedure but without the isocyanate sample.
-
-
Calculation: The isocyanate content (%NCO) is calculated using the following formula: %NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample Where:
-
V_blank = Volume of HCl used for the blank titration (mL)
-
V_sample = Volume of HCl used for the sample titration (mL)
-
N_HCl = Normality of the HCl solution
-
W_sample = Weight of the sample (g)
-
4.202 is the milliequivalent weight of the NCO group.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the purity analysis of this compound samples.
Application in a Signaling Pathway
The purity of this compound is crucial when it is used as a reactant in the synthesis of bioactive molecules, such as kinase inhibitors. Impurities can lead to the formation of undesired side products that may have off-target effects or interfere with the desired biological activity.
References
A Comparative Analysis of the Biological Activity of 5-Chloro-2-methylphenyl Isocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various derivatives of 5-chloro-2-methylphenyl isocyanate, a versatile scaffold in medicinal chemistry. The inherent reactivity of the isocyanate group allows for the synthesis of a diverse range of compounds, primarily ureas and thioureas, which have demonstrated significant potential in anticancer, antimicrobial, and anti-inflammatory applications. This document summarizes key findings from published research, presenting quantitative data, detailed experimental protocols, and insights into structure-activity relationships to aid in the rational design of novel therapeutic agents.
I. Comparative Biological Activity
The biological potential of derivatives synthesized from this compound is broad, with significant findings in anticancer, antimicrobial, and anti-inflammatory research. The core structure, a substituted phenyl ring, is a common motif in many biologically active molecules. The addition of urea, thiourea, or other functionalities via the isocyanate group allows for the fine-tuning of physicochemical properties and target interactions.
Anticancer Activity
Urea and thiourea derivatives have been extensively studied for their anticancer properties. Many aromatic ureas function as tubulin polymerization inhibitors, while others act as inhibitors of receptor tyrosine kinases (RTKs), raf kinases, and other enzymes crucial to tumor progression. Thiourea derivatives have also shown broad anticancer activity against various leukemia and solid tumor cell lines.
Table 1: Representative Anticancer Activity of Phenylurea Derivatives
| Compound ID | Derivative Class | Substitution on Phenyl Ring | Target Cell Line | IC50 (µM) |
| 1a | Phenylurea | 4-methyl | Caki (Renal) | 9.88 |
| 1b | Phenylurea | 3-chloro | Caki (Renal) | >100 |
| 1c | Phenylthiourea | 4-methyl | Caki (Renal) | 25.5 |
| 1d | Phenylthiourea | 3-chloro | Caki (Renal) | >100 |
Note: This table is a representative example based on findings for structurally related compounds to illustrate the impact of substitution on anticancer activity. The data is derived from a study on lenalidomide derivatives.
Antimicrobial Activity
Thiourea derivatives are known for their wide range of antimicrobial activities. The presence of electron-withdrawing groups, such as halogens, on the aromatic ring of thiourea derivatives often enhances their antibacterial and antifungal properties. Structure-activity relationship (SAR) studies have shown that the position of these substituents is crucial for potency.[1] For instance, para-substituted halogenated phenylthioureas have demonstrated improved antimicrobial activity.[1]
Table 2: Representative Antimicrobial Activity of Phenylthiourea Derivatives
| Compound ID | Derivative Class | Substitution on Phenyl Ring | Bacterial Strain | MIC (µg/mL) |
| 2a | Phenylthiourea | 4-bromo | S. aureus | 32 |
| 2b | Phenylthiourea | 2,6-dichloro | E. coli | 64 |
| 2c | Phenylthiourea | 4-fluoro | P. aeruginosa | 128 |
| 2d | Phenylthiourea | Unsubstituted | S. aureus | >256 |
Note: This table is a representative example based on findings for structurally related compounds to illustrate the impact of substitution on antimicrobial activity. MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism.[2]
Anti-inflammatory Activity
The anti-inflammatory potential of compounds derived from isocyanates often stems from their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). While specific data for this compound derivatives is limited, studies on analogous carboxamides and other NSAID derivatives highlight the importance of the molecular scaffold in achieving potent anti-inflammatory effects. For example, certain N-acylhydrazones have been identified as potent antinociceptive and anti-inflammatory agents.
II. Experimental Protocols
Synthesis of Urea and Thiourea Derivatives
The synthesis of urea and thiourea derivatives from this compound is a straightforward process involving the reaction of the isocyanate with a primary or secondary amine or a corresponding thiol.
General Procedure for Synthesis:
-
To a solution of the desired amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), this compound (1.0 equivalent) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for a specified period (typically 2-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the desired urea or thiourea derivative.
Figure 1. General workflow for the synthesis of urea derivatives.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.
Figure 2. Workflow of the MTT assay for anticancer activity.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
III. Structure-Activity Relationship (SAR) Insights
Based on the analysis of various urea and thiourea derivatives, several key SAR trends can be identified:
-
Nature of the 'R' Group: The substituent introduced via the amine (R-NH2) plays a critical role in determining the biological activity. Aromatic and heteroaromatic rings are common, and their electronic and steric properties significantly influence target binding.
-
Substitution on the Phenyl Ring: For the 5-chloro-2-methylphenyl moiety, the positions of the chloro and methyl groups are expected to influence the molecule's conformation and interaction with biological targets.
-
Urea vs. Thiourea Linker: The choice between a urea (-NH-CO-NH-) and a thiourea (-NH-CS-NH-) linker can affect the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability, thereby influencing its biological activity profile. Generally, thioureas exhibit more pronounced antimicrobial activity.
Figure 3. Logical relationship of structural components to biological activity.
IV. Conclusion
Derivatives of this compound represent a promising class of compounds with diverse biological activities. The ease of synthesis and the ability to introduce a wide variety of substituents make this scaffold attractive for the development of new therapeutic agents. Further research focusing on the systematic synthesis and comparative evaluation of a library of these derivatives is warranted to fully elucidate their therapeutic potential and to develop potent and selective agents for the treatment of cancer, infectious diseases, and inflammatory conditions.
References
A Comparative Analysis of 5-Chloro-2-methylphenyl Isocyanate Cross-Reactivity with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of 5-Chloro-2-methylphenyl isocyanate with a range of nucleophiles, including amines, alcohols, and thiols. Due to the limited availability of direct kinetic data for this compound, this guide leverages experimental data from structurally similar aromatic isocyanates to provide a robust comparative analysis. The discussion and data herein are intended to guide researchers in predicting the reactivity of this compound and in designing experiments for their specific applications.
Introduction to Isocyanate Reactivity
Isocyanates (-N=C=O) are a class of highly reactive compounds characterized by an electrophilic carbon atom that is susceptible to nucleophilic attack. The reactivity of isocyanates is influenced by both the electronic and steric nature of their substituents. In the case of this compound, the phenyl ring, the electron-withdrawing chloro group, and the electron-donating, sterically hindering ortho-methyl group all play a significant role in modulating its reactivity towards nucleophiles.
Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring, which enhances the electrophilicity of the isocyanate carbon.[1] The substituents on the aromatic ring further tune this reactivity. Electron-withdrawing groups, such as the chloro group at the 5-position, are expected to increase the reaction rate by making the isocyanate carbon more electron-deficient. Conversely, electron-donating groups, like the methyl group at the 2-position, tend to decrease reactivity. Furthermore, the ortho-position of the methyl group introduces steric hindrance, which can significantly slow down the reaction rate by impeding the approach of the nucleophile.[2]
Comparative Reactivity Analysis
The general order of nucleophilicity towards isocyanates is primary amines > secondary amines > alcohols ≈ thiols > water. The reaction with amines is typically very rapid and often does not require a catalyst, while reactions with alcohols and thiols are considerably slower and are frequently catalyzed by bases (e.g., tertiary amines) or organometallic compounds.
To provide a quantitative comparison, this guide presents kinetic data for the reactions of phenyl isocyanate and its substituted analogs with representative nucleophiles. This data allows for an estimation of the reactivity of this compound.
Table 1: Comparative Second-Order Rate Constants (k) for the Reaction of Aromatic Isocyanates with n-Butanol
| Isocyanate | Nucleophile | Solvent | Temperature (°C) | k (L·mol⁻¹·s⁻¹) |
| Phenyl Isocyanate | n-Butanol | Xylene | 25 | Value not directly available, but generally slow |
| Phenyl Isocyanate | n-Butanol | Dioxane | 31 | Qualitatively slow without catalyst |
| p-Chlorophenyl Isocyanate | Ethanol | Diethyl Ether | 25 | Reaction studied, complex kinetics[3] |
Note: Quantitative rate constants for uncatalyzed reactions of isocyanates with alcohols at room temperature are often difficult to find due to the slow reaction rates. The reactions are typically studied at elevated temperatures or with catalysts.
Table 2: Comparative Second-Order Rate Constants (k) for the Reaction of Aromatic Isocyanates with Amines
| Isocyanate | Nucleophile | Solvent | Temperature (°C) | k (L·mol⁻¹·s⁻¹) |
| Phenyl Isocyanate | n-Butylamine | Dioxane | 31 | Very rapid reaction |
Note: The reaction between aromatic isocyanates and primary aliphatic amines is extremely fast, making it challenging to measure precise rate constants under standard conditions without specialized equipment.[4]
Table 3: Comparative Second-Order Rate Constants (k) for the Reaction of Phenyl Isocyanate with Thiols
| Isocyanate | Nucleophile | Solvent | Temperature (°C) | Catalyst | k (L·mol⁻¹·s⁻¹) |
| Phenyl Isocyanate | 1-Butanethiol | Toluene | 25 | Triethylamine | Catalysis dependent[5] |
| Phenyl Isocyanate | 2-Methylpropane-2-thiol | Xylene | 25 | Triethylamine | Slower than primary thiol[5] |
Inferred Reactivity of this compound:
Based on the principles of isocyanate reactivity and the data from analogous compounds, the reactivity of this compound can be inferred:
-
With Amines: The reaction is expected to be very fast, though likely slower than that of phenyl isocyanate or 4-chlorophenyl isocyanate due to the steric hindrance from the ortho-methyl group.
-
With Alcohols: The reaction will be significantly slower than with amines. The electron-withdrawing chloro group will accelerate the reaction relative to 2-methylphenyl isocyanate, but the steric hindrance of the ortho-methyl group will make it slower than 4-chlorophenyl isocyanate.
-
With Thiols: The reactivity will be comparable to or slightly lower than that with alcohols in the absence of a specific catalyst for the thiol-isocyanate reaction. The same electronic and steric factors will be at play.
Experimental Protocols
To experimentally determine the cross-reactivity of this compound, the following detailed protocols can be employed.
Protocol 1: Determination of Isocyanate Reaction Kinetics by Titration
This method is suitable for monitoring the disappearance of the isocyanate group over time by reacting the unreacted isocyanate with an excess of a secondary amine (dibutylamine) and then back-titrating the excess amine with a standard acid solution.[6][7]
Materials:
-
This compound
-
Nucleophile of interest (e.g., n-butanol, n-butylamine, thiophenol)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Dibutylamine solution (e.g., 0.1 M in anhydrous toluene)
-
Standardized hydrochloric acid solution (e.g., 0.1 M)
-
Bromophenol blue indicator
-
Thermostated reaction vessel
-
Burette, pipettes, and standard laboratory glassware
Procedure:
-
Prepare stock solutions of this compound and the nucleophile in the anhydrous solvent at known concentrations (e.g., 0.05 M).
-
Equilibrate the reactant solutions and the dibutylamine solution to the desired reaction temperature in the thermostated vessel.
-
Initiate the reaction by mixing equal volumes of the isocyanate and nucleophile solutions. Start a timer immediately.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench it by adding it to a known excess of the dibutylamine solution.
-
Allow the quenching reaction to proceed for a few minutes to ensure all unreacted isocyanate has reacted with dibutylamine.
-
Add a few drops of bromophenol blue indicator to the quenched solution.
-
Titrate the excess dibutylamine with the standardized hydrochloric acid solution until the endpoint (color change) is reached.
-
Record the volume of HCl used.
-
A blank titration with the dibutylamine solution should be performed to determine the initial amount of amine.
-
Calculate the concentration of unreacted isocyanate at each time point.
-
Plot the concentration of the isocyanate versus time to determine the reaction order and the rate constant (k).
Protocol 2: In-Situ Monitoring of Isocyanate Reaction by FTIR Spectroscopy
This technique allows for real-time monitoring of the reaction by observing the disappearance of the characteristic isocyanate absorption band (~2270 cm⁻¹).[8][9]
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe or a transmission cell.
-
Thermostated reaction vessel compatible with the FTIR probe/cell.
-
This compound
-
Nucleophile of interest
-
Anhydrous solvent
Procedure:
-
Set up the reaction in the thermostated vessel equipped with the FTIR probe or connected to the transmission cell.
-
Record a background spectrum of the solvent at the reaction temperature.
-
Add the nucleophile to the solvent and record a spectrum.
-
Initiate the reaction by adding the this compound to the solution with stirring.
-
Immediately begin collecting FTIR spectra at regular time intervals.
-
Monitor the decrease in the absorbance of the isocyanate peak at approximately 2270 cm⁻¹. Simultaneously, the appearance of product peaks (e.g., urethane, urea, or thiocarbamate) can be monitored.
-
The concentration of the isocyanate at each time point can be determined by creating a calibration curve or by using the Beer-Lambert law if the molar absorptivity is known.
-
Plot the concentration or absorbance of the isocyanate versus time to determine the reaction kinetics.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General reaction pathway of this compound with a nucleophile.
Caption: Experimental workflow for the titration-based kinetic study.
Caption: Logical relationship for comparing the reactivity of isocyanates.
References
- 1. Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The kinetics and mechanism of the spontaneous alcoholysis of p-chlorophenyl isocyanate in diethyl ether. The association of alcohols in diethyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. benchchem.com [benchchem.com]
- 7. xylemanalytics.com [xylemanalytics.com]
- 8. mt.com [mt.com]
- 9. Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 5-Chloro-2-methylphenyl Isocyanate in Polyurethane Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polyurethanes with tailored properties is a cornerstone of advanced material science, with applications ranging from biomedical devices to specialized elastomers. The choice of isocyanate is a critical determinant of the final polymer's characteristics. This guide provides a comparative analysis of 5-Chloro-2-methylphenyl isocyanate, a specialty aromatic isocyanate, against the industry-standard alternatives, Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI).
Due to the limited direct experimental data on polyurethanes derived specifically from this compound, this guide combines theoretical principles with experimental data from analogous substituted aromatic isocyanates to project its performance characteristics. The presence of both an electron-withdrawing chloro group and an electron-donating methyl group on the phenyl ring suggests a nuanced reactivity profile and unique polymer properties. The chloro group is anticipated to enhance the reactivity of the isocyanate functionality, while the methyl group may introduce steric effects and modify the polymer's thermal and mechanical behavior.
Comparative Performance Data
The following tables summarize the expected performance of polyurethanes synthesized from this compound in comparison to those derived from TDI and MDI. The data for this compound is estimated based on established structure-property relationships in polyurethane chemistry. Aromatic isocyanates generally lead to more rigid polyurethanes compared to aliphatic ones.[1]
Table 1: Predicted Reactivity and Processing Characteristics
| Parameter | This compound (Predicted) | Toluene Diisocyanate (TDI) | Methylene Diphenyl Diisocyanate (MDI) |
| Relative Reactivity | High | High | Very High |
| Gel Time | Short | Short | Very Short |
| Curing Temperature | Ambient to Moderate | Ambient to Moderate | Ambient to Moderate |
| Viscosity of Prepolymer | Moderate | Low | High |
Table 2: Predicted Mechanical Properties of Resulting Polyurethane
| Property | This compound (Predicted) | TDI-based Polyurethane | MDI-based Polyurethane |
| Tensile Strength | High | High | Very High[2] |
| Elongation at Break | Moderate | High[2] | Moderate to High |
| Hardness (Shore A/D) | High | Variable (largely dependent on polyol) | High |
| Tear Strength | Good | Good | Excellent |
Table 3: Predicted Thermal and Chemical Properties of Resulting Polyurethane
| Property | This compound (Predicted) | TDI-based Polyurethane | MDI-based Polyurethane |
| Glass Transition Temp. (Tg) | High | Moderate to High | High |
| Thermal Stability | Good | Good | Excellent[3] |
| Chemical Resistance | Good | Good | Excellent |
| UV Stability | Moderate | Poor to Moderate | Moderate |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize and compare the performance of polyurethanes.
Determination of Isocyanate (NCO) Content
Principle: The percentage of free NCO groups in the prepolymer is determined by reacting the sample with an excess of a standard di-n-butylamine (DBA) solution and back-titrating the unreacted amine with a standard solution of hydrochloric acid.
Procedure:
-
Dissolve a known weight of the isocyanate or prepolymer sample in a dry, inert solvent (e.g., toluene).
-
Add a known excess of a standardized solution of di-n-butylamine in the same solvent.
-
Allow the reaction to proceed for a specified time (e.g., 15-30 minutes) at a controlled temperature.
-
Add a known amount of a suitable alcohol (e.g., isopropanol) to quench the reaction.
-
Add a few drops of a suitable indicator (e.g., bromophenol blue).
-
Titrate the solution with a standardized solution of hydrochloric acid until the endpoint (color change) is reached.
-
A blank titration is performed without the sample.
-
The %NCO is calculated using the following formula: %NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample where:
-
V_blank = volume of HCl for blank titration (mL)
-
V_sample = volume of HCl for sample titration (mL)
-
N_HCl = normality of HCl solution
-
W_sample = weight of the sample (g)
-
Mechanical Property Testing (ASTM D412)
Principle: Standardized dumbbell-shaped specimens of the cured polyurethane are subjected to tensile stress in a universal testing machine until failure.
Procedure:
-
Prepare thin films of the cured polyurethane.
-
Cut dumbbell-shaped specimens from the films using a standard die.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen ruptures.
-
Record the load and elongation throughout the test.
-
Calculate tensile strength, elongation at break, and modulus from the stress-strain curve.
Thermal Gravimetric Analysis (TGA)
Principle: The thermal stability of the polyurethane is evaluated by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.
Procedure:
-
Place a small, known weight of the polyurethane sample into a TGA sample pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the sample weight as a function of temperature.
-
The resulting TGA curve provides information on the decomposition temperatures and the amount of residual mass.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics [mdpi.com]
- 3. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of 5-Chloro-2-methylphenyl Isocyanate Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical techniques used for the structural analysis of adducts formed by 5-Chloro-2-methylphenyl isocyanate. Isocyanates are highly reactive electrophilic compounds known to form covalent adducts with nucleophilic residues in biological macromolecules such as proteins and DNA.[1] Understanding the structure of these adducts is critical for elucidating mechanisms of toxicity, developing biomarkers for exposure, and designing safer chemicals and targeted therapeutics.
The principal analytical methods for characterizing these adducts—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography—are compared below. Each technique offers unique advantages and presents distinct challenges.
Comparison of Key Analytical Techniques
The selection of an analytical method is contingent on the research question, sample purity, and required level of structural detail. Mass spectrometry is often used for initial identification and sequencing, while NMR and X-ray crystallography provide high-resolution structural information.
| Feature | Mass Spectrometry (MS) | NMR Spectroscopy | X-ray Crystallography |
| Primary Output | Mass-to-charge (m/z) ratio, fragmentation patterns | Chemical shifts, coupling constants, nuclear Overhauser effects (NOEs) | 3D electron density map, atomic coordinates |
| Key Strengths | High sensitivity (pmol to fmol), adduct site identification, suitable for complex mixtures (LC-MS)[1] | Provides detailed atomic-level structure in solution, non-destructive[2] | Unambiguous, high-resolution 3D structure in solid state |
| Key Limitations | Indirect structural information, potential for ion suppression | Lower sensitivity (nmol to µmol), requires pure samples, challenging for large molecules[2] | Requires crystallizable material, crystal artifacts may not reflect solution state |
| Sample State | Liquid/Solid (after ionization) | Solution | Crystalline Solid |
| Typical Use Case | Identifying adducted peptides in a protein digest[3] | Determining the precise conformation of a small molecule-DNA adduct[4] | Visualizing the exact binding mode of an adduct within a protein active site |
Experimental Methodologies & Data
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for identifying isocyanate adducts, particularly in complex biological samples.[5] Tandem MS (MS/MS) is employed to fragment adducted peptides or nucleosides, allowing for precise localization of the modification.[3]
Experimental Protocol: LC-MS/MS Analysis of a Protein Adduct
-
Adduct Formation: Incubate the target protein (e.g., Human Serum Albumin) with this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.
-
Proteolysis: Denature the adducted protein, reduce disulfide bonds, and alkylate cysteine residues. Digest the protein into smaller peptides using a protease like trypsin.
-
LC Separation: Separate the resulting peptide mixture using reverse-phase high-performance liquid chromatography (HPLC).
-
MS Analysis: Analyze the eluting peptides using an electrospray ionization (ESI) mass spectrometer. Perform a full scan (MS1) to detect parent ions, followed by data-dependent acquisition (DDA) of fragmentation spectra (MS2) for ions showing a mass shift corresponding to the isocyanate moiety (+167.01 Da).
-
Data Analysis: Use database search algorithms to identify peptides and localize the mass shift to a specific nucleophilic residue (e.g., lysine, N-terminus).[3]
Representative Data:
The table below illustrates expected mass shifts for adducts of this compound on common nucleophilic amino acid side chains.
| Amino Acid Residue | Nucleophilic Site | Adduct Mass (Da) | Expected m/z of Adducted Peptide [M+H]⁺ |
| Lysine | ε-amino group | 167.01 | [Mass of unmodified peptide + 167.01] |
| N-terminus | α-amino group | 167.01 | [Mass of unmodified peptide + 167.01] |
| Cysteine | Thiol group | 167.01 | [Mass of unmodified peptide + 167.01] |
| Serine/Threonine | Hydroxyl group | 167.01 | [Mass of unmodified peptide + 167.01] |
Note: The reactivity of isocyanates generally favors amino groups (N-terminus, Lysine) over hydroxyl or thiol groups under physiological conditions.[3]
NMR Spectroscopy
NMR spectroscopy is unparalleled in its ability to define the precise chemical structure and conformation of adducts in solution.[2] It is particularly powerful for characterizing adducts with small molecules or nucleic acids where solution-state dynamics are critical.
Experimental Protocol: 1D and 2D NMR of a DNA Adduct
-
Synthesis & Purification: Synthesize the adduct by reacting this compound with a target deoxynucleoside (e.g., 2'-deoxycytidine) under controlled conditions. Purify the product using HPLC to >98% purity.[4]
-
Sample Preparation: Dissolve a sufficient amount (typically >1 mg) of the purified adduct in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a 1D ¹H NMR spectrum to identify all proton resonances. Following this, acquire 2D spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons.
-
Structural Elucidation: Integrate the spectral data to assign chemical shifts and deduce the covalent structure, including the site of attachment and conformational details.
Representative Data:
The formation of an adduct causes significant changes in the chemical shifts of protons near the modification site.
| Spectrum Type | Unmodified Deoxycytidine (¹H shift, ppm) | Expected Shift for Adducted Deoxycytidine (ppm) |
| ¹H NMR | H5: ~6.1 | Significant downfield shift |
| H6: ~7.9 | Significant downfield shift | |
| Exocyclic Amine (NH₂): ~7.2 | Replaced by new N-H resonance | |
| ¹³C NMR | C4 (Amine-bearing): ~157 | Shift due to change from amine to urea linkage |
Visualization of Workflows and Concepts
Diagrams generated using Graphviz provide a clear visual representation of the processes and logic involved in adduct analysis.
References
- 1. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR at the Picomole Level of a DNA Adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of methylcarbamoyl-adducts of adenine and cytosine following in vitro reaction of methyl isocyanate with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 5-Chloro-2-methylphenyl isocyanate
Essential Safety and Handling Guide for 5-Chloro-2-methylphenyl isocyanate
This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.
Chemical Identifier and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 40411-27-6[1][2] |
| Molecular Formula | C8H6ClNO[2] |
| Molecular Weight | 167.59 g/mol [2] |
| Boiling Point | 115 °C at 5 mmHg |
| Density | 1.226 g/mL at 25 °C |
| Storage Temperature | 2-8°C |
Hazard Classifications and Statements
This compound is classified as a hazardous substance with the following risk and safety phrases:
| Hazard Code | Description |
| H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled. |
| H315 | Causes skin irritation. |
| H317 | May cause an allergic skin reaction. |
| H319 | Causes serious eye irritation. |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| H335 | May cause respiratory irritation. |
Signal Word: Danger
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final line of defense and should be used in conjunction with engineering controls like fume hoods.[3][4]
| PPE Category | Specification |
| Respiratory Protection | Full-face or half-face respirator with organic vapor and particulate filters (A2P3 or similar rating).[3] For higher concentrations or spraying, a supplied-air respirator is recommended.[5] |
| Hand Protection | Chemical-resistant gloves such as neoprene, nitrile, or butyl rubber.[3][6] Standard latex gloves are not suitable.[5] |
| Eye Protection | Safety goggles or a full-face shield are essential.[3][6] |
| Skin and Body Protection | Disposable coveralls or suits to prevent skin contact.[3][7] Closed-toe shoes are mandatory.[4] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Incompatible Substances: Avoid contact with water, alcohols, amines, and strong oxidizing agents. Isocyanates react with water to produce carbon dioxide, which can lead to a pressure build-up in sealed containers.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area between 2-8°C. Keep away from heat and sources of ignition.[10]
Emergency Procedures: Spills
-
Evacuation: Evacuate and ventilate the spill area. Restrict access to essential personnel only.[11]
-
PPE: Wear the appropriate PPE as detailed above.[11]
-
Containment: Dike the spill to prevent it from entering drains or water systems.[11]
-
Absorption: Absorb the spill with a dry, inert material such as sawdust, vermiculite, dry sand, or earth.[11][12] Do not use water.[11]
-
Collection: Shovel the absorbed material into an open-top container. Do not seal the container as the reaction with moisture can cause a dangerous pressure buildup.[11]
-
Decontamination of Spill Area: Neutralize the spill area with a decontamination solution.
Emergency Procedures: Exposure
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][13]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash occurs.[8][13]
-
Eye Contact: Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][13][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][15]
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[12]
-
Neutralization: Before disposal, the isocyanate waste should be neutralized. This can be achieved by slowly adding the waste to a decontamination solution while stirring in a well-ventilated fume hood.[12]
-
Decontamination Solutions:
-
Container Decontamination: Empty containers must also be decontaminated with one of the solutions above before disposal.[12][16] Leave bungs loose initially to allow for the release of any carbon dioxide gas.[16]
-
Final Disposal: Contact a licensed hazardous waste disposal contractor for the proper disposal of the neutralized waste and decontaminated containers.[11]
Experimental Protocol: Neutralization of this compound Waste
This protocol outlines a general procedure for neutralizing small quantities of this compound waste in a laboratory setting.
Materials:
-
This compound waste
-
Decontamination solution (see formulas above)
-
Large, chemically resistant, open-top container
-
Stirring rod or magnetic stirrer
-
Chemical fume hood
-
Appropriate PPE
Procedure:
-
Prepare Decontamination Solution: In a chemical fume hood, prepare the chosen decontamination solution in a container large enough to accommodate the waste and allow for stirring.
-
Controlled Addition of Waste: While gently stirring, slowly add the this compound waste in small increments to the neutralization solution.
-
Monitor Reaction: The reaction may produce gas (carbon dioxide). Ensure the addition is slow enough to control the reaction rate and prevent splashing.
-
Allow for Complete Reaction: Continue stirring for a sufficient period to ensure all the isocyanate has reacted. The exact time will depend on the quantity of waste.
-
Dispose of Neutralized Waste: The resulting neutralized mixture should be disposed of as hazardous waste according to local regulations.
Workflow and Safety Relationships
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound | 40411-27-6 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 4. Control measures guide - Canada.ca [canada.ca]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. compositesone.com [compositesone.com]
- 7. lakeland.com [lakeland.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fsi.co [fsi.co]
- 12. benchchem.com [benchchem.com]
- 13. METHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. solutions.covestro.com [solutions.covestro.com]
- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
